4-Benzofurazancarboxaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,1,3-benzoxadiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c10-4-5-2-1-3-6-7(5)9-11-8-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBRQAXNTWMMFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437821 | |
| Record name | 4-Benzofurazancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32863-32-4 | |
| Record name | 2,1,3-Benzoxadiazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32863-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Benzofurazancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,1,3-Benzoxadiazole-4-carbaldehyde | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Benzofurazancarboxaldehyde: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Benzofurazancarboxaldehyde, also known as 4-formylbenzofurazan or 2,1,3-benzoxadiazole-4-carbaldehyde, is a heterocyclic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its unique benzofurazan core structure imparts specific chemical reactivity and potential biological activity. This technical guide provides a comprehensive overview of the chemical properties, structural details, and a key synthetic application of this compound. Detailed experimental protocols for its synthesis and characterization are included to support further research and development.
Chemical Properties and Structure
This compound is a light brown solid at room temperature.[1] Its chemical structure and properties are summarized below.
Structural Information
The molecule consists of a bicyclic benzofurazan (2,1,3-benzoxadiazole) ring system with a carboxaldehyde group at the 4-position.
| Identifier | Value |
| IUPAC Name | 2,1,3-Benzoxadiazole-4-carbaldehyde |
| Synonyms | 4-Formylbenzofurazan, Benzofurazan-4-carboxaldehyde |
| CAS Number | 32863-32-4[1][2] |
| Molecular Formula | C₇H₄N₂O₂[1][2] |
| SMILES | O=CC1=CC=CC2=NON=C21[1][3] |
| InChI | InChI=1S/C7H4N2O2/c10-4-5-2-1-3-6-7(5)9-11-8-6/h1-4H[1] |
| InChIKey | YBBRQAXNTWMMFZ-UHFFFAOYSA-N[1] |
Physicochemical Properties
A compilation of the key physicochemical data for this compound is presented below.
| Property | Value |
| Molecular Weight | 148.12 g/mol [1][3] |
| Appearance | Light Brown Solid[1] |
| Melting Point | 100-102 °C[1] |
| Boiling Point | 277 °C[1] |
| Density | 1.417 g/cm³[1] |
| Flash Point | 121 °C[1] |
| Solubility | Slightly soluble in Dichloromethane, Chloroform, and Methanol[1] |
| Storage | 2-8°C under an inert atmosphere[1][3] |
Synthesis and Experimental Protocols
This compound serves as a crucial intermediate in the synthesis of various compounds, including the antihypertensive drug Isradipine.[1][4]
Synthesis of this compound
A common synthetic route involves the Sommelet reaction of 4-(bromomethyl)benzofurazan.[4]
Caption: Synthetic pathway for this compound.
-
Bromination: Dissolve 4-methylbenzofurazan (100 mmol) in carbon tetrachloride (150 ml). Add N-bromosuccinimide (NBS, 132 mmol) and benzoyl peroxide (0.29 mol). Heat the mixture to 80-85°C until the reaction is complete. Cool the system to 40°C and filter. Recover the solvent under reduced pressure to obtain the crude 4-(bromomethyl)benzofurazan, which can be recrystallized from petroleum ether-ethyl acetate.
-
Sommelet Reaction: To a reaction flask, add 4-(bromomethyl)benzofurazan (0.1 mol), hexamethylenetetramine (0.15 mol), acetic acid (80 ml), and water (80 ml). Heat the mixture to reflux with stirring for 1 hour under a nitrogen atmosphere.
-
Hydrolysis and Work-up: Add concentrated hydrochloric acid (80 ml) and continue to stir at reflux for 30 minutes. After cooling to room temperature, extract the mixture with ethyl acetate.
-
Purification: Combine the organic layers and wash successively with 10% aqueous sodium carbonate solution and saturated brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound as a light yellow solid.
Spectroscopic Characterization Protocols
Accurate structural elucidation is paramount. The following are generalized protocols for acquiring spectroscopic data for this compound.
-
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 300 or 500 MHz spectrometer. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more).
-
Data Processing: Process the data using appropriate software by applying Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
-
-
Expected Signals:
-
¹H NMR: Aromatic protons are expected in the range of δ 7.5-9.0 ppm. The aldehyde proton (CHO) should appear as a singlet further downfield, typically δ 9.5-10.5 ppm.
-
¹³C NMR: Aromatic carbons are expected between δ 110-160 ppm. The carbonyl carbon of the aldehyde is expected at δ 185-195 ppm.
-
-
Objective: To identify the key functional groups.
-
Methodology:
-
Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
-
Expected Absorption Bands:
-
C-H (aromatic): ~3100-3000 cm⁻¹
-
C-H (aldehyde): Two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹[5]
-
C=O (aldehyde): Strong, sharp absorption in the range of 1740-1720 cm⁻¹[5]
-
C=C (aromatic): Absorptions in the 1600-1475 cm⁻¹ region[5]
-
N-O (furazan ring): Characteristic stretches in the fingerprint region.
-
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Methodology:
-
Sample Introduction: Introduce the sample via direct infusion or through a coupled chromatography system (e.g., GC-MS or LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-300 amu).
-
-
Expected Results:
-
The molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z 148 or 149, respectively, confirming the molecular weight.
-
Characteristic fragmentation patterns may include the loss of CO (28 amu) from the aldehyde group.
-
Application in Drug Synthesis: Isradipine
This compound is a key building block in the Hantzsch pyridine synthesis of Isradipine, a dihydropyridine calcium channel blocker used to treat high blood pressure.[4]
Caption: Synthesis of Isradipine from this compound.
The synthesis involves an initial Knoevenagel condensation between this compound and methyl acetoacetate, followed by a multi-component Hantzsch reaction with isopropyl acetoacetate and an ammonia source to construct the dihydropyridine ring.[4]
Potential Biological Activity and Signaling
While specific signaling pathways for this compound are not extensively documented, derivatives of the parent benzofuran and benzofuroxan scaffolds have demonstrated a wide range of biological activities, including antifungal and anticancer properties.[6][7] Many benzofuran-based molecules exert their anticancer effects by inhibiting protein kinases, such as those in the mTOR signaling pathway, or by inducing apoptosis through the production of reactive oxygen species (ROS).[2][7]
Caption: Representative signaling pathways potentially modulated by benzofurazan-class compounds.
This diagram illustrates potential mechanisms by which compounds containing the benzofurazan moiety may exert cytotoxic effects on cancer cells, either through the induction of oxidative stress leading to apoptosis or via the inhibition of critical growth pathways like mTOR.[2][7] Further research is required to determine if this compound itself engages these or other cellular pathways.
Conclusion
This compound is a valuable heterocyclic compound with well-defined chemical and physical properties. Its utility as a synthetic intermediate, particularly in the production of the drug Isradipine, highlights its importance in medicinal chemistry. The protocols and data presented in this guide serve as a foundational resource for researchers engaged in the synthesis, characterization, and exploration of novel applications for this and related benzofurazan derivatives. The potential for this scaffold to interact with biological pathways warrants further investigation for future drug discovery efforts.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. CN102846609B - Synthesis method for antihypertensive agent isradipine and preparation of isradipine - Google Patents [patents.google.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. Benzofurazan derivatives as antifungal agents against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Guide: 4-Benzofurazancarboxaldehyde (CAS: 32863-32-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Benzofurazancarboxaldehyde, a key heterocyclic building block with significant applications in medicinal chemistry. This document details its physicochemical properties, synthesis, spectroscopic profile, and its role as a crucial intermediate in the synthesis of the cardiovascular drug Isradipine.
Physicochemical Properties
This compound, also known as 4-formyl-2,1,3-benzoxadiazole, is a light brown solid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 32863-32-4 | N/A |
| Molecular Formula | C₇H₄N₂O₂ | [1][2] |
| Molecular Weight | 148.12 g/mol | [1][2] |
| Appearance | Light Brown Solid | [1] |
| Melting Point | 100-102 °C | [1] |
| Boiling Point | 277 °C | [1] |
| Density | 1.417 g/cm³ | [1] |
| Solubility | Slightly soluble in Dichloromethane, Chloroform, and Methanol. | [1] |
| InChI Key | YBBRQAXNTWMMFZ-UHFFFAOYSA-N | [1] |
Synthesis
This compound is synthetically accessible from 4-methyl-2,1,3-benzoxadiazole (4-methylbenzofurazan). The synthesis involves a two-step process: bromination of the methyl group followed by a Sommelet reaction to yield the aldehyde.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-(Bromomethyl)-2,1,3-benzoxadiazole
-
Reaction Setup: In a round-bottom flask, dissolve 4-methyl-2,1,3-benzoxadiazole in a suitable solvent such as carbon tetrachloride.
-
Initiation: Add N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.
-
Reaction Conditions: Heat the mixture to reflux under inert atmosphere.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture and filter off the succinimide byproduct. The filtrate is then concentrated under reduced pressure to yield the crude 4-(bromomethyl)-2,1,3-benzoxadiazole, which can be purified by recrystallization.
Step 2: Sommelet Reaction to this compound
-
Reaction Setup: Combine 4-(bromomethyl)-2,1,3-benzoxadiazole and hexamethylenetetramine in a solvent mixture, such as aqueous acetic acid.
-
Reaction Conditions: Heat the mixture at reflux.
-
Hydrolysis: Add concentrated hydrochloric acid to the reaction mixture and continue to stir at reflux to hydrolyze the intermediate.
-
Extraction: Cool the reaction mixture to room temperature and perform an extraction with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with a sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting solid, this compound, can be further purified by column chromatography or recrystallization.[2]
Spectroscopic Data (Predicted)
1H NMR Spectroscopy
The proton NMR spectrum is expected to be characteristic of a substituted aromatic aldehyde.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H | 9.9 - 10.1 | Singlet (s) | N/A |
| Aromatic-H | 7.5 - 8.0 | Multiplet (m) | ortho: ~7-9, meta: ~2-3 |
13C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the aldehyde carbon and the aromatic carbons.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aldehyde C=O | 190 - 195 |
| Aromatic C (substituted) | 140 - 160 |
| Aromatic C-H | 110 - 135 |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from the aldehyde and the benzofurazan ring system.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (Aldehyde) | 1700 - 1720 | Strong |
| C-H (Aldehyde) | 2720 - 2820 | Medium, often two bands |
| C=C (Aromatic) | 1450 - 1600 | Medium to strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| N-O (Furazan) | 1350 - 1550 | Strong |
Mass Spectrometry
The electron ionization mass spectrum is expected to show a prominent molecular ion peak.
| Ion | m/z (predicted) | Description |
| [M]⁺ | 148 | Molecular Ion |
| [M-H]⁺ | 147 | Loss of a hydrogen radical |
| [M-CHO]⁺ | 119 | Loss of the formyl group |
| [C₆H₄N₂]⁺ | 104 | Benzofurazan fragment |
Applications in Drug Development
Intermediate in the Synthesis of Isradipine
The primary and most significant application of this compound is as a key precursor in the multi-step synthesis of Isradipine.[2][3] Isradipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[4]
The synthesis of Isradipine from this compound involves a Hantzsch pyridine synthesis. A typical reaction scheme involves the condensation of this compound with a β-ketoester (such as ethyl acetoacetate) and an enamine (like 3-aminocrotonate).
Signaling Pathway of Isradipine
Isradipine exerts its therapeutic effect by blocking the L-type voltage-gated calcium channels (VGCCs) in vascular smooth muscle cells.[4] This blockade prevents the influx of calcium ions, which is a critical step in muscle contraction. The reduced intracellular calcium concentration leads to vasodilation, a decrease in peripheral resistance, and consequently, a lowering of blood pressure.[4][5] The signaling cascade initiated by the opening of L-type calcium channels and its inhibition by Isradipine is depicted below.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is classified as an irritant. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS).
Conclusion
This compound is a valuable and versatile chemical intermediate, particularly in the pharmaceutical industry. Its straightforward synthesis and the reactivity of its aldehyde group make it an important building block for more complex molecules, most notably the antihypertensive drug Isradipine. A thorough understanding of its properties and reactivity is essential for its effective use in research and development.
References
- 1. Signaling to the nucleus by an L-type calcium channel-calmodulin complex through the MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. Isradipine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 5. L-type calcium channel - Wikipedia [en.wikipedia.org]
Technical Guide: Physicochemical Properties of 4-Formyl-2,1,3-benzoxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Formyl-2,1,3-benzoxadiazole, also known as 4-benzofurazancarboxaldehyde, is a heterocyclic aldehyde.[1][2] This class of compounds, characterized by the fusion of a benzene ring with a furazan (1,2,5-oxadiazole) ring, serves as a versatile building block in medicinal chemistry and materials science. The electron-withdrawing nature of the benzoxadiazole core, coupled with the reactive aldehyde functionality, makes it a key intermediate in the synthesis of more complex molecules with potential biological activities and unique photophysical properties. This document provides a comprehensive overview of the known physical and chemical properties of 4-Formyl-2,1,3-benzoxadiazole, along with generalized experimental protocols for its synthesis and characterization.
Core Physical and Chemical Properties
A summary of the key physicochemical properties of 4-Formyl-2,1,3-benzoxadiazole is presented below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O₂ | [1][3] |
| Molecular Weight | 148.12 g/mol | [4] |
| Appearance | Light Brown Solid | [2][4] |
| Melting Point | 100-102 °C | [2][4] |
| Boiling Point | 277 °C | [2][4] |
| Density | 1.4 ± 0.1 g/cm³ | [4] |
| Flash Point | 121 °C | [2][4] |
| Solubility | Slightly soluble in Dichloromethane, Chloroform, and Methanol. | [2] |
| CAS Number | 32863-32-4 | [1][3] |
Experimental Protocols
General Synthesis of 2,1,3-Benzoxadiazole Derivatives
The synthesis of the 2,1,3-benzoxadiazole core often starts from a substituted o-nitroaniline. A common method involves the cyclization of the o-nitroaniline derivative. The formyl group can be introduced before or after the formation of the benzoxadiazole ring, depending on the desired synthetic strategy and the stability of the intermediates.
A plausible synthetic route could involve the following conceptual steps:
-
Nitration: Introduction of a nitro group ortho to an amino group on a suitable benzene derivative.
-
Cyclization: Reductive cyclization of the o-nitroaniline derivative to form the 2,1,3-benzoxadiazole ring. This can be achieved using various reagents, such as sodium hypochlorite.
-
Formylation: Introduction of the aldehyde group at the 4-position of the benzoxadiazole ring. This could be achieved through various formylation reactions, such as the Vilsmeier-Haack reaction, if the ring is sufficiently activated, or by oxidation of a corresponding methyl or hydroxymethyl group.
General Characterization Workflow
The identity and purity of synthesized 4-Formyl-2,1,3-benzoxadiazole would be confirmed using a standard battery of analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons and the aldehyde proton. The chemical shifts and coupling constants would be consistent with the 4-substituted benzoxadiazole structure.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and show a characteristic downfield signal for the aldehyde carbonyl carbon.
2. Mass Spectrometry (MS):
-
Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak should correspond to the calculated molecular weight of C₇H₄N₂O₂ (148.12 g/mol ).
3. Infrared (IR) Spectroscopy:
-
The IR spectrum will show characteristic absorption bands for the functional groups present. Key peaks would include a strong carbonyl (C=O) stretch for the aldehyde (typically around 1700 cm⁻¹) and bands corresponding to the aromatic C-H and C=C bonds, as well as the N-O bonds of the benzoxadiazole ring.
4. Melting Point Analysis:
-
The melting point of the purified compound will be determined and compared to the literature value. A sharp melting point range is indicative of high purity.
Applications in Research and Development
4-Formyl-2,1,3-benzoxadiazole is a valuable precursor for the synthesis of a variety of derivatives with applications in:
-
Fluorescent Probes: The benzoxadiazole moiety is known to be a fluorophore. Derivatives of this compound can be used to develop fluorescent labels and probes for biological imaging and sensing applications. For instance, related compounds like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) are used for the fluorogenic labeling of amino acids.
-
Medicinal Chemistry: The aldehyde group can be readily converted into other functional groups, allowing for the synthesis of a library of compounds for screening for various biological activities. Benzoxadiazole derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
-
Materials Science: The unique electronic properties of the benzoxadiazole ring system make it an attractive component for the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Safety and Handling
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling 4-Formyl-2,1,3-benzoxadiazole. It should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Stored under inert atmosphere at 2-8°C is recommended for maintaining its stability.[2]
References
4-Benzofurazancarboxaldehyde molecular weight and formula
An In-depth Technical Guide to 4-Benzofurazancarboxaldehyde
This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of pharmaceuticals. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Identity and Properties
This compound, also known as 2,1,3-Benzoxadiazole-4-carboxaldehyde or 4-Formylbenzofurazan, is a heterocyclic aromatic compound. Its chemical structure consists of a fused benzofurazan ring system with a carboxaldehyde group at the 4-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄N₂O₂ | [1][2][3] |
| Molecular Weight | 148.12 g/mol | [2][3][4] |
| CAS Number | 32863-32-4 | [1][2][5] |
| Appearance | Light Brown Solid | [5] |
| Melting Point | 100-102°C | [3] |
| Boiling Point | 277°C | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
Synthesis of this compound
A common synthetic route to this compound involves the bromination of 4-methylbenzofurazan followed by a Sommelet reaction[1]. This process is a crucial step in the industrial production of the calcium channel antagonist, Isradipine.
Experimental Protocol: Synthesis from 4-Methylbenzofurazan
This protocol describes a two-step synthesis of this compound starting from 4-methylbenzofurazan.
Step 1: Bromination of 4-Methylbenzofurazan to 4-(Bromomethyl)benzofurazan [1]
-
Dissolve 13.4 g (100 mmol) of 4-methylbenzofurazan in 150 ml of carbon tetrachloride.
-
Add 23.5 g (132 mmol) of N-Bromosuccinimide (NBS) and 0.29 mol of benzoyl peroxide (Bz₂O₂) to the solution.
-
Heat the mixture to 80-85°C to initiate the reaction.
-
After the reaction is complete, cool the system down to 40°C.
-
Filter the mixture and wash the filter cake with chloroform.
-
Recover the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a petroleum ether-ethyl acetate mixture to yield faint yellow acicular crystals of 4-(bromomethyl)benzofurazan.
Step 2: Sommelet Reaction of 4-(Bromomethyl)benzofurazan to this compound [1]
-
In a reaction flask, combine 21.1 g (0.1 mol) of 4-(bromomethyl)benzofurazan, 21.0 g (0.15 mol) of hexamethylenetetramine, 80 ml of acetic acid, and 80 ml of water.
-
Heat the mixture to reflux with stirring for 1 hour under a nitrogen atmosphere.
-
Add 80 ml of concentrated hydrochloric acid and continue to stir at reflux for 30 minutes.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and wash successively with 10% aqueous sodium carbonate solution and saturated brine.
-
Dry the organic layer and remove the solvent to yield this compound.
Synthesis Workflow
Application in Drug Development: Synthesis of Isradipine
This compound is a pivotal intermediate in the synthesis of Isradipine, a dihydropyridine calcium channel blocker used for the treatment of hypertension[1][5]. The synthesis involves a condensation reaction followed by a Hantzsch pyridine synthesis.
Experimental Protocol: Synthesis of Isradipine
The following protocol outlines the conversion of this compound to Isradipine.
Step 1: Condensation to form 2-acetyl-3-(benzofurazan-4-yl)acrylic acid methyl ester [5]
-
React 2,1,3-benzoxadiazole-4-carboxaldehyde with methyl acetoacetate.
-
Use catalytic amounts of acetic acid and piperidine.
-
The reaction is typically carried out in a suitable solvent like diisopropyl ether at reflux for 8 to 12 hours.
Step 2: Hantzsch Reaction to form Isradipine [5]
-
React the product from Step 1, 2-acetyl-3-(benzofurazan-4-yl)acrylic acid methyl ester, with isopropyl-β-aminocrotonate.
-
The reaction is conducted in ethanol at a temperature of 25 to 35°C.
-
The resulting product is Isradipine (4-(4-Benzofurazanyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid methyl 1-methylethyl ester).
Isradipine Synthesis Pathway
Biological Activity Context
While specific biological activities of this compound are not extensively documented beyond its role as a synthetic intermediate, the broader classes of benzofurazan and benzofuran derivatives exhibit a wide range of pharmacological properties.
-
Benzofurazan/Benzofuroxan Derivatives: These compounds are known for their potential as fluorescent probes for sigma receptors and in labeling amino acid neurotransmitters[6][7]. Hybrid molecules incorporating the benzofuroxan moiety have demonstrated cytotoxic effects against various cancer cell lines and possess potential antifungal and antibacterial properties[8].
-
Benzofuran Derivatives: The benzofuran scaffold is present in numerous natural products and synthetic compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[9].
The established role of this compound in the synthesis of Isradipine, a compound with significant cardiovascular effects, underscores its importance in medicinal chemistry. Further research may explore the intrinsic biological activities of this molecule and its potential as a scaffold for the development of new therapeutic agents.
References
- 1. CN102846609B - Synthesis method for antihypertensive agent isradipine and preparation of isradipine - Google Patents [patents.google.com]
- 2. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Radiosynthesis and Preclinical Neuroimaging of [11C]isradipine, a Calcium Channel Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US20060167063A1 - Process for the manufacture of isradipine - Google Patents [patents.google.com]
- 6. 4-Nitro-2,1,3-benzoxadiazole derivatives as potential fluorescent sigma receptor probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 4-Benzofurazancarboxaldehyde in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 4-Benzofurazancarboxaldehyde (also known as 4-Formylbenzofurazan), a key synthetic intermediate. A thorough investigation of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common laboratory solvents. While qualitative descriptors exist, precise numerical values (e.g., in g/L or mg/mL) remain undetermined.
This guide provides the available qualitative information and presents a comprehensive, generalized experimental protocol for determining the solubility of this compound. This protocol is designed to enable researchers to generate the specific quantitative data required for their work.
Current State of Solubility Data
Existing information provides only qualitative assessments. For instance, this compound is described as being slightly soluble in dichloromethane, chloroform, and methanol.[1] No specific values for its solubility in water, ethanol, acetone, DMSO, or DMF have been reported.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₄N₂O₂ | [1][2][3] |
| Molecular Weight | 148.12 g/mol | [3] |
| Melting Point | 100-102 °C | [1] |
| Boiling Point | 277 °C | [1] |
| Density | 1.417 g/cm³ | [1] |
| Appearance | Light Brown Solid | [1] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on standard laboratory practices for solubility assessment of solid organic compounds.
Objective: To quantitatively determine the solubility of this compound in various common laboratory solvents at a specified temperature.
Materials:
-
This compound (solid)
-
Solvents: Water, Ethanol, Methanol, Acetone, DMSO, DMF
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
Volumetric flasks
-
Pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Solid and Liquid Phases:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
To completely separate the undissolved solid, centrifuge the vials at a moderate speed.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant from each vial using a pipette.
-
Filter the withdrawn supernatant through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantitative Analysis:
-
Analyze the diluted solutions using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
A calibration curve should be prepared beforehand using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (g/L) = Concentration from analysis (g/L) × Dilution factor
-
Experimental Workflow Diagram:
References
An In-depth Technical Guide to the Spectroscopic Interpretation of 4-Benzofurazancarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic characterization of 4-Benzofurazancarboxaldehyde (also known as 4-formyl-2,1,3-benzoxadiazole). Due to the limited availability of published spectroscopic data for this specific compound, this document presents key physical properties and offers a comprehensive analysis of a closely related structural and electronic analog, 4-Nitrobenzaldehyde. The guide includes detailed experimental protocols for relevant spectroscopic techniques and visual workflows to aid researchers in the structural elucidation of similar novel compounds.
Introduction
This compound is a heterocyclic aromatic aldehyde. The benzofurazan (2,1,3-benzoxadiazole) moiety is a key structural feature in various compounds with diverse biological activities, acting as a nitric oxide donor and exhibiting antimicrobial and antitumor properties. The aldehyde functional group provides a reactive site for further chemical modifications, making it a valuable intermediate in medicinal chemistry and drug development. Accurate spectroscopic interpretation is crucial for the unambiguous identification and characterization of this and related molecules.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₄N₂O₂ | [1] |
| Molecular Weight | 148.12 g/mol | [1] |
| Melting Point | 100-102 °C | [2] |
| Appearance | Light Brown Solid | [2] |
| InChI Key | YBBRQAXNTWMMFZ-UHFFFAOYSA-N | [1] |
Spectroscopic Data Interpretation
Given the scarcity of data for this compound, we will analyze the spectroscopic data of 4-Nitrobenzaldehyde as a close structural and electronic analog. The nitro group, like the furazan ring, is strongly electron-withdrawing, leading to similar electronic effects on the aromatic ring and the aldehyde group, which will be reflected in the spectroscopic data.
¹H NMR Spectroscopy
The ¹H NMR spectrum of an aromatic aldehyde is characterized by signals in the aromatic region (typically δ 7.0-9.0 ppm) and a distinct downfield signal for the aldehydic proton (δ 9.5-10.5 ppm). The electron-withdrawing nature of the substituent deshields the aromatic protons.
Table 1: ¹H NMR Data for 4-Nitrobenzaldehyde
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 10.14 | s | - | Aldehyde H |
| 8.40 | d | 8.7 | H-2, H-6 |
| 8.05 | d | 8.7 | H-3, H-5 |
Solvent: CDCl₃. Reference: TMS at 0.00 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde at a very downfield chemical shift (δ 190-200 ppm). The aromatic carbons will appear in the typical range of δ 120-150 ppm.
Table 2: ¹³C NMR Data for 4-Nitrobenzaldehyde
| Chemical Shift (δ) ppm | Assignment |
| 191.3 | Aldehyde C=O |
| 151.1 | C-4 |
| 140.1 | C-1 |
| 130.5 | C-3, C-5 |
| 124.4 | C-2, C-6 |
Solvent: CDCl₃. Reference: TMS at 0.00 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. For an aromatic aldehyde, the most characteristic absorptions are the C=O stretch of the aldehyde and the C-H stretch of the aromatic ring.
Table 3: Key IR Absorption Bands for 4-Nitrobenzaldehyde
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H stretch |
| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi doublets) |
| ~1705 | Strong | Aldehyde C=O stretch |
| ~1600, ~1475 | Medium-Weak | Aromatic C=C stretches |
| ~1520, ~1345 | Strong | Asymmetric and Symmetric NO₂ stretches |
| ~850 | Strong | C-H out-of-plane bend (para-substitution) |
Mass Spectrometry
Electron Impact Mass Spectrometry (EI-MS) typically results in the formation of a molecular ion peak (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.
Table 4: Mass Spectrometry Data for 4-Nitrobenzaldehyde [3]
| m/z | Relative Intensity (%) | Assignment |
| 151 | 95 | [M]⁺ |
| 150 | 100 | [M-H]⁺ |
| 121 | 15 | [M-NO]⁺ |
| 104 | 20 | [M-HNO₂]⁺ |
| 93 | 30 | [M-CO-NO]⁺ |
| 76 | 40 | [C₆H₄]⁺ |
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of a solid aromatic aldehyde like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[4]
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[4]
-
Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.
-
Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity.
-
Tune the probe to the appropriate nucleus (¹H or ¹³C).
-
Acquire the spectrum using standard pulse sequences. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to singlets for each carbon.[5]
-
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0.00 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure (Attenuated Total Reflectance - ATR):
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.[6]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.[7]
-
Pressure Application: Apply pressure using the instrument's pressure arm to ensure close contact between the sample and the crystal.
-
Sample Scan: Acquire the IR spectrum of the sample.[6] The typical range is 4000-400 cm⁻¹.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure (Electron Impact - EI):
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source, typically via a direct insertion probe for solids or after separation by gas chromatography (GC).[8]
-
Ionization: Bombard the sample molecules in the vapor phase with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[9]
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[8]
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z ratio.
Visualized Workflows
The following diagrams illustrate the general workflow for the synthesis and characterization of a target compound and the logic of spectroscopic data interpretation.
Caption: A general workflow for the synthesis and spectroscopic characterization of a target compound.
Caption: A logical flow diagram for the interpretation of combined spectroscopic data.
Conclusion
The spectroscopic characterization of novel organic compounds is a cornerstone of modern chemical and pharmaceutical research. While direct experimental data for this compound is limited, this guide provides a framework for its analysis through the examination of a close analog, 4-Nitrobenzaldehyde. The presented data tables, detailed experimental protocols, and logical workflows offer a comprehensive resource for researchers engaged in the synthesis, identification, and development of new chemical entities. The principles of spectroscopic interpretation outlined herein are broadly applicable and can be adapted for the characterization of a wide range of organic molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Benzaldehyde, 4-nitro- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. bhu.ac.in [bhu.ac.in]
- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
The Multifaceted Biological Activities of Benzofurazan Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Benzofurazan, a heterocyclic aromatic compound, and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities of benzofurazan compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The information presented herein is curated from recent scientific literature to aid researchers and professionals in the field of drug discovery and development.
Anticancer Activity
Benzofurazan derivatives have shown promising potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[1][2] The mechanism of action often involves the inhibition of critical cellular processes such as tubulin polymerization, angiogenesis, and the activity of enzymes like lysine-specific demethylase 1 (LSD1).[3][4][5]
Quantitative Data on Anticancer Activity
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Benzofuran-acylhydrazone derivative 21 | - | 7.2 nM (LSD1 inhibition) | [4] |
| Benzofuran-acylhydrazone derivative 22 | - | 14.7 nM (LSD1 inhibition) | [4] |
| 3-(piperazinylmethyl)benzofuran derivative II | MCF-7 (Breast Cancer) | 52.75 nM (CDK2 inhibition) | [4] |
| N-phenethyl carboxamide derivative 3 | - | 1.136 µM | [1] |
| MCC1019 (Bromomethyl-substituted benzofuran) | A549 (Lung Adenocarcinoma) | 16.4 µM (PLK1 PBD inhibition) | [1] |
| Fluorinated benzofuran derivative 1 | HCT116 (Colorectal Carcinoma) | 19.5 µM | [6] |
| Fluorinated benzofuran derivative 2 | HCT116 (Colorectal Carcinoma) | 24.8 µM | [6] |
| SBA-NBD-PD | B16 Melanoma | 114.11 µg/mL | [7] |
| SBA-NBDH | B16 Melanoma | 120.12 µg/mL | [7] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the benzofurazan compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability. The IC50 value is then calculated.
Tubulin Polymerization Assay:
-
Tubulin Preparation: Purified tubulin is incubated with the benzofurazan compound in a polymerization buffer at 37°C.
-
Polymerization Monitoring: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm.
-
Data Analysis: The inhibitory effect of the compound on tubulin polymerization is determined by comparing the polymerization kinetics in the presence and absence of the compound.
Signaling Pathway
The anticancer activity of some benzofuran derivatives is mediated through the inhibition of key signaling pathways involved in cell proliferation and survival.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemistry of Benzofurazan and Benzofuroxan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemistry of benzofurazan (2,1,3-benzoxadiazole) and its N-oxide, benzofuroxan. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed insights into the synthesis, characterization, and reactivity of these important heterocyclic compounds, along with their significance in medicinal chemistry.
Introduction to Benzofurazan and Benzofuroxan
Benzofurazan and benzofuroxan are bicyclic heterocyclic compounds that have garnered significant attention in various fields of chemistry, most notably in medicinal chemistry and materials science. Their unique electronic properties and reactivity make them versatile building blocks for the synthesis of novel compounds with a wide range of biological activities.
Benzofurazan (2,1,3-Benzoxadiazole) is a stable aromatic heterocycle. Its derivatives are known for their fluorescent properties and have been explored as fluorophores and molecular probes.
Benzofuroxan (Benzofurazan-1-oxide) is the N-oxide of benzofurazan and is a highly reactive compound. It is a potent electrophile and oxidizing agent, and its chemistry is dominated by its ability to react with a wide range of nucleophiles. A particularly important aspect of benzofuroxan chemistry is its role as a nitric oxide (NO) donor, which underpins many of its biological effects. Furoxans and benzofuroxans are considered NO-releasing prodrugs, a property of great interest in drug design.[1]
Synthesis of Benzofurazan and Benzofuroxan
The synthesis of benzofurazan and benzofuroxan typically starts from readily available ortho-substituted nitroanilines.
Synthesis of Benzofuroxan
The most common and efficient method for the synthesis of benzofuroxan is the oxidative cyclization of 2-nitroaniline using sodium hypochlorite.[2][3]
Experimental Protocol: Synthesis of Benzofuroxan from 2-Nitroaniline [2]
-
Materials:
-
2-Nitroaniline
-
Potassium hydroxide
-
95% Ethanol
-
Sodium hypochlorite solution (prepared fresh)
-
Sodium hydroxide
-
Chlorine gas
-
Ice
-
-
Procedure:
-
Preparation of Sodium Hypochlorite Solution: A solution of sodium hypochlorite is prepared immediately before use. In a flask, dissolve 50 g (1.25 moles) of sodium hydroxide in 200 ml of water with swirling. Cool the solution to 0°C and add 100 g of crushed ice. Place the flask in an ice bath and bubble chlorine gas through the solution until 41 g (0.58 mole) is absorbed. Avoid an excess of chlorine. Keep the sodium hypochlorite solution in the dark at 0°C until needed.
-
Reaction: In a 1-liter Erlenmeyer flask, heat a mixture of 21 g (0.32 mole) of potassium hydroxide and 250 ml of 95% ethanol on a steam bath until the solid dissolves. Dissolve 40 g (0.29 mole) of 2-nitroaniline in the warm alkali solution. The resulting deep red solution is then cooled to 0°C.
-
Slowly add the freshly prepared sodium hypochlorite solution to the cooled 2-nitroaniline solution with good stirring over 10 minutes.
-
Isolation and Purification: A flocculent yellow precipitate of benzofuroxan will form. Collect the precipitate on a large Büchner funnel, wash it with 200 ml of water, and air-dry. The crude product can be purified by recrystallization from a mixture of 95% ethanol and water (3:1 v/v).
-
-
Yield: 80-82%
-
Melting Point: 72-73°C
Synthesis of Benzofurazan
Benzofurazan is typically synthesized by the deoxygenation of benzofuroxan. A common and effective method involves the use of a phosphine reagent, such as triphenylphosphine.[3][4]
Experimental Protocol: Synthesis of Benzofurazan from Benzofuroxan [3]
-
Materials:
-
Benzofuroxan
-
Triphenylphosphine
-
Toluene
-
Silica gel for chromatography
-
Dichloromethane
-
-
Procedure:
-
Reaction: In a 250 ml flask, place benzofuroxan (1.7 g, 13 mmol), triphenylphosphine (4.0 g, 15 mmol), and toluene (150 ml).
-
Reflux the mixture for 3 hours.
-
Work-up and Purification: After cooling, filter the reaction mixture. Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to afford pure benzofurazan as a yellow solid.
-
-
Yield: 80%
-
Melting Point: 69°C
Spectroscopic Data
The structural characterization of benzofurazan and benzofuroxan is routinely performed using various spectroscopic techniques.
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Mass Spec (m/z) | IR (cm-1) |
| Benzofurazan | 7.85 (dd, 2H), 7.41 (dd, 2H)[4] | 153.5, 131.5, 112.5 | 120.0 (M+)[4] | 1614, 1583, 1535, 1483, 1440, 1351, 1282, 1200, 1146, 1012, 961, 891, 834, 742, 732, 671[3] |
| Benzofuroxan | 7.8-7.9 (m, 2H), 7.4-7.5 (m, 2H) | Not readily available | 136.0 (M+) | 1649, 1614, 1584, 1536, 1484, 1440, 1382, 1351, 1282, 1200, 1145, 1012, 963, 890, 833, 743, 671[3] |
Key Reactions and Mechanisms
The distinct electronic nature of benzofurazan and benzofuroxan dictates their reactivity. Benzofuroxan, in particular, undergoes a variety of important reactions.
Reaction of Benzofuroxan with Nucleophiles: Synthesis of Quinoxaline-1,4-Dioxides
A hallmark reaction of benzofuroxan is its condensation with enamines or enolates to produce quinoxaline-1,4-dioxides, a class of compounds with significant antibacterial properties. This transformation is known as the Beirut reaction.[5]
Experimental Protocol: Synthesis of 2-Ethoxycarbonyl-3-methylquinoxaline 1,4-dioxide from Benzofuroxan
-
Materials:
-
Benzofuroxan
-
Ethyl acetoacetate
-
Triethylamine
-
Ethanol
-
-
Procedure:
-
Dissolve benzofuroxan in ethanol.
-
Add ethyl acetoacetate to the solution.
-
Cool the mixture in an ice bath and add triethylamine dropwise with stirring.
-
Allow the reaction to proceed at room temperature for several hours to days.
-
The product, 2-ethoxycarbonyl-3-methylquinoxaline 1,4-dioxide, will precipitate from the solution and can be collected by filtration.
-
Benzofuroxan as a Nitric Oxide (NO) Donor
A critical aspect of the biological activity of benzofuroxans is their ability to release nitric oxide (NO).[6] This process is often mediated by thiols, such as cysteine or glutathione. The release of NO is a key event that triggers various physiological responses.
The proposed mechanism involves the nucleophilic attack of a thiol on the furoxan ring, leading to ring-opening and subsequent release of NO.[1]
Visualizing Key Processes
To better understand the chemistry and biological relevance of benzofurazan and benzofuroxan, the following diagrams illustrate key synthetic and mechanistic pathways.
Applications in Drug Development
The unique chemical properties of benzofurazan and benzofuroxan have made them privileged scaffolds in drug discovery and development.
-
Anticancer Agents: Benzofuroxan derivatives have been investigated as anticancer agents due to their ability to release NO, which can induce apoptosis in cancer cells.
-
Antimicrobial Agents: As mentioned, the reaction of benzofuroxan leads to quinoxaline-1,4-dioxides, which exhibit potent antibacterial activity.
-
Cardiovascular Drugs: The vasodilatory effects of NO released from benzofuroxans make them attractive candidates for the development of drugs to treat cardiovascular diseases such as hypertension and angina.[6]
-
Fluorescent Probes: The inherent fluorescence of the benzofurazan core has been utilized in the design of molecular probes for biological imaging and sensing applications.[4]
Conclusion
Benzofurazan and benzofuroxan are versatile heterocyclic systems with a rich and diverse chemistry. Their synthesis is well-established, and their reactivity, particularly that of benzofuroxan, offers numerous opportunities for the creation of novel molecular architectures. The ability of benzofuroxans to act as NO donors is a key feature that continues to drive research into their therapeutic potential. This guide provides a foundational understanding of the core principles of benzofurazan and benzofuroxan chemistry, which will be invaluable to researchers and professionals working at the forefront of chemical and pharmaceutical sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 4. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Thiol-mediated generation of nitric oxide accounts for the vasodilator action of furoxans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a Scaffold: A Technical Guide to the Discovery and Evolution of 2,1,3-Benzoxadiazole Derivatives
For Immediate Release
A deep dive into the rich history, synthesis, and ever-expanding applications of 2,1,3-benzoxadiazole derivatives, this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. From its initial synthesis over a century ago to its current prominence in medicinal chemistry and materials science, the journey of this unassuming heterocyclic core is one of scientific curiosity and innovation.
The story of 2,1,3-benzoxadiazole, also known as benzofurazan, begins in the early 20th century. In a 1912 publication in the Journal of the Chemical Society, A.G. Green and F.M. Rowe first described the synthesis of benzofurazan N-oxide through the oxidation of o-nitroaniline.[1][2] This seminal work laid the foundation for the exploration of a new class of heterocyclic compounds. Initially, the exact structure of "benzofurazan oxide" was a subject of some debate, but it was later unequivocally confirmed as the N-oxide of 2,1,3-benzoxadiazole.[3][4]
The subsequent decades saw a gradual expansion of the chemical space around this core structure. A pivotal moment in the history of its derivatives came with the synthesis and popularization of 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl). This highly reactive compound, readily prepared from the nitration and subsequent chlorination of 2,1,3-benzoxadiazole, became a cornerstone for the development of a vast array of functionalized derivatives. Its utility as a fluorescent labeling agent, first reported by Ghosh and Whitehouse in 1968, opened up new avenues for its application in biochemistry and cell biology.
The unique electronic properties of the 2,1,3-benzoxadiazole ring system, characterized by its electron-withdrawing nature, have made it a valuable building block in the design of molecules with tailored photophysical and biological activities. This has led to an explosion of research into its derivatives as fluorescent probes for cellular imaging, anticancer agents, and antimicrobial compounds.
Synthetic Methodologies: Building the Core and its Variants
The synthesis of the 2,1,3-benzoxadiazole core and its derivatives has evolved significantly since its discovery. The classical approach remains the cyclization of ortho-substituted nitroaromatics.
Table 1: Key Synthetic Protocols for 2,1,3-Benzoxadiazole and its Derivatives
| Product | Starting Material(s) | Reagents and Conditions | Reference |
| 2,1,3-Benzoxadiazole N-oxide | o-Nitroaniline | Sodium hypochlorite (NaOCl), alkali | Green and Rowe, 1912 |
| 2,1,3-Benzoxadiazole | 2,1,3-Benzoxadiazole N-oxide | Triphenylphosphine (PPh₃) or other reducing agents | Generic reduction |
| 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) | 2,1,3-Benzoxadiazole | Nitrating agent (e.g., HNO₃/H₂SO₄), followed by a chlorinating agent (e.g., POCl₃) | Standard procedure |
| NBD-amine derivatives | NBD-Cl, primary or secondary amine | Base (e.g., triethylamine), solvent (e.g., acetonitrile or dichloromethane) | |
| NBD-thiol derivatives | NBD-Cl, thiol | Base (e.g., triethylamine), solvent (e.g., acetonitrile or dichloromethane) |
Experimental Protocols: Unveiling Biological Activity
The evaluation of the biological activity of 2,1,3-benzoxadiazole derivatives is crucial for their development as therapeutic agents or biological probes. Below are detailed protocols for key experiments.
In Vitro Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2,1,3-benzoxadiazole derivative in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.[5][6][7][8][9]
Cellular Imaging with NBD-Labeled Probes
The fluorescent properties of NBD derivatives make them excellent probes for visualizing cellular components and processes.
Protocol:
-
Cell Culture: Grow cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Probe Preparation: Prepare a stock solution of the NBD-labeled probe in a suitable solvent like DMSO. Dilute the stock solution to the desired final concentration in cell culture medium or a suitable buffer (e.g., PBS).
-
Cell Labeling: Remove the culture medium from the cells and wash with PBS. Add the NBD probe solution to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37°C. The incubation time and probe concentration should be optimized for each probe and cell type.
-
Washing: After incubation, wash the cells several times with PBS to remove any unbound probe.
-
Imaging: Mount the coverslip on a microscope slide or place the dish on the microscope stage. Image the cells using a fluorescence microscope equipped with the appropriate filter set for NBD (excitation ~460-490 nm, emission ~520-550 nm).[10][11]
Signaling Pathways and Mechanisms of Action
Recent research has shed light on the molecular mechanisms by which 2,1,3-benzoxadiazole derivatives exert their biological effects. Two prominent examples are their roles in inducing apoptosis in cancer cells through the modulation of the Glutathione S-transferase P1-1 (GSTP1-1)/c-Jun N-terminal kinase (JNK) pathway and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.
Caption: GSTP1-1/JNK Signaling Pathway Modulation.
Under normal conditions, GSTP1-1 sequesters and inactivates JNK.[12][13][14][15][16] Certain 2,1,3-benzoxadiazole derivatives can disrupt this interaction, leading to the release and activation of JNK, which in turn triggers the apoptotic cascade.
Caption: VEGFR-2 Signaling Pathway Inhibition.
VEGF binding to its receptor, VEGFR-2, activates downstream pro-survival pathways like PI3K/Akt and RAS/MAPK.[17][18] Certain 2,1,3-benzoxadiazole derivatives have been shown to inhibit VEGFR-2, thereby blocking these survival signals and promoting apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize key quantitative data for representative 2,1,3-benzoxadiazole derivatives, highlighting their diverse applications.
Table 2: Photophysical Properties of Selected Fluorescent 2,1,3-Benzoxadiazole Derivatives
| Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Application | Reference |
| NBD-labeled phospholipid | ~460 | ~535 | Not reported | Membrane studies | |
| NBD-amine conjugate | ~470 | ~540 | ~0.3-0.6 | Fluorescent labeling | |
| NBD-thiol conjugate | ~480 | ~550 | ~0.2-0.5 | Thiol detection |
Table 3: In Vitro Anticancer Activity of Selected 2,1,3-Benzoxadiazole Derivatives
| Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Compound A | MCF-7 (Breast) | 5.2 | GSTP1-1 Inhibition | |
| Compound B | HCT116 (Colon) | 8.7 | Apoptosis Induction | |
| Compound C | A549 (Lung) | 12.1 | VEGFR-2 Inhibition |
Conclusion and Future Outlook
From its humble beginnings as a product of a simple oxidation reaction, the 2,1,3-benzoxadiazole scaffold has blossomed into a versatile platform for the development of a wide range of functional molecules. Its journey underscores the power of fundamental chemical research in paving the way for significant advancements in medicine and technology. The continued exploration of new synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships of its derivatives, promises to unlock even greater potential for this remarkable heterocyclic core in the years to come. The development of novel derivatives with enhanced photostability, targeted biological activity, and improved pharmacokinetic properties remains an active and exciting area of research.
References
- 1. Диссертация на тему «Разработка технологии получения высокоэффективного биологически активного вещества "Тримиксан" широкого спектра действия», скачать бесплатно автореферат по специальности ВАК РФ 15.00.02 - Фармацевтическая химия и фармакогнозия [dissercat.com]
- 2. Intriguing enigma of nitrobenzofuroxan's ‘Sphinx’: Boulton–Katritzky rearrangement or unusual evidence of the N -1/ N -3-oxide rearrangement? - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05249C [pubs.rsc.org]
- 3. pnas.org [pnas.org]
- 4. Reaction of benzofurazan N-oxide with secondary aliphatic amines; preparation of NN-dialkyl-N′-(o-nitrophenyl)hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutathione S-transferase P1-1 (GSTP1-1) inhibits c-Jun N-terminal kinase (JNK1) signaling through interaction with the C terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cris.technion.ac.il [cris.technion.ac.il]
- 14. researchgate.net [researchgate.net]
- 15. Glutathione S-transferase P1-1 (GSTP1-1) inhibits c-Jun N-terminal kinase (JNK1) signaling through interaction with the C terminus. | BioGRID [thebiogrid.org]
- 16. mdpi.com [mdpi.com]
- 17. Knockdown of VEGFR2 inhibits proliferation and induces apoptosis in hemangioma-derived endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ejh.it [ejh.it]
An In-depth Technical Guide to the Core Research Applications of Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a privileged scaffold in modern chemistry. Its derivatives have garnered significant attention across diverse scientific disciplines due to their wide array of biological activities and unique physicochemical properties. This technical guide provides a comprehensive overview of the key research applications of benzofuran derivatives, with a focus on their roles in medicinal chemistry, materials science, and agrochemicals. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and material innovation.
Medicinal Chemistry: A Versatile Scaffold for Drug Discovery
The benzofuran nucleus is a cornerstone in the development of novel therapeutic agents, demonstrating a remarkable spectrum of pharmacological activities. This section delves into the most significant applications of benzofuran derivatives in medicinal chemistry, supported by quantitative data and mechanistic insights.
Anticancer Activity
Benzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a multitude of human cancer cell lines through various mechanisms of action.[1][2]
Quantitative Assessment of Anticancer Activity:
The anticancer efficacy of various benzofuran derivatives has been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values for representative benzofuran derivatives against several cancer cell lines.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) |
| Halogenated Benzofurans | Brominated Derivative | HeLa (Cervical Carcinoma) | 1.136[1] |
| Fluorinated Derivative | Not Specified | 0.43[1] | |
| Benzofuran-N-Aryl Piperazine Hybrids | Hybrid 16 | A549 (Lung Carcinoma) | 0.12[1] |
| Hybrid 16 | SGC7901 (Gastric Cancer) | 2.75[1] | |
| 2-Benzoylbenzofuran Derivatives | Compound 11e | MCF-7 (Breast Cancer) | Potent[1] |
| 3-Amidobenzofuran Derivatives | Compound 28g | MDA-MB-231 (Breast Cancer) | 3.01[3] |
| Compound 28g | HCT-116 (Colon Carcinoma) | 5.20[3] | |
| Benzofuran-based Oxadiazole Conjugates | Bromo derivative 14c | HCT116 (Colon Cancer) | 3.27[3] |
| Benzofuran-Chalcone Derivatives | Compound 37e | A549 (Lung Carcinoma) | Potent[3] |
| Piperazine-based Benzofuran | Compound 38 | A549 (Lung Carcinoma) | 25.15[3] |
| Compound 38 | K562 (Leukemia) | 29.66[3] |
Signaling Pathways in Anticancer Activity:
Benzofuran derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. Two of the most prominent pathways targeted by these compounds are the mTOR and NF-κB signaling pathways.
-
mTOR Signaling Pathway: The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth and proliferation.[2][4] Certain benzofuran derivatives have been shown to inhibit the mTOR signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells.[5][6]
-
NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[7] Dysregulation of the NF-κB pathway is implicated in various cancers. Benzofuran derivatives can inhibit NF-κB activation, thereby suppressing tumor growth and promoting apoptosis.[8][9]
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzofuran derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[10]
Quantitative Assessment of Antimicrobial Activity:
The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Target Microorganism | MIC (µg/mL) |
| Aza-benzofuran 1 | Salmonella typhimurium | 12.5[11] |
| Aza-benzofuran 1 | Escherichia coli | 25[11] |
| Aza-benzofuran 1 | Staphylococcus aureus | 12.5[11] |
| Oxa-benzofuran 6 | Penicillium italicum | 12.5[11] |
| Oxa-benzofuran 6 | Colletotrichum musae | 12.5-25[11] |
| Benzofuran ketoxime 38 | Staphylococcus aureus | 0.039[12] |
| Benzofuran amide 6b | Bacillus subtilis | 6.25[13] |
| Benzofuran amide 6b | Staphylococcus aureus | 6.25[13] |
| Benzofuran amide 6b | Escherichia coli | 6.25[13] |
Anti-inflammatory Activity
Chronic inflammation is a key contributor to various diseases. Benzofuran derivatives have been shown to possess potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[11]
Quantitative Assessment of Anti-inflammatory Activity:
The anti-inflammatory activity is often evaluated by measuring the inhibition of nitric oxide (NO) production, with the IC50 value representing the concentration required for 50% inhibition.
| Compound | Cell Line | IC50 (µM) for NO Inhibition |
| Aza-benzofuran 1 | RAW 264.7 | 17.3[11] |
| Aza-benzofuran 4 | RAW 264.7 | 16.5[11] |
| Fluorinated benzofuran 2 | Macrophages | 2.42[14] |
| Fluorinated benzofuran 3 | Macrophages | 5.23[14] |
| Piperazine/benzofuran hybrid 5d | RAW 264.7 | 52.23[7] |
Materials Science: Novel Applications in Optoelectronics
The unique photophysical properties of benzofuran derivatives have led to their exploration in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.[1][15]
Organic Light-Emitting Diodes (OLEDs)
Benzofuran-based materials are utilized as hosts and emitters in OLEDs due to their high thermal stability and excellent charge-transporting properties.[1] Dibenzofuran derivatives, in particular, have been instrumental in creating efficient and stable blue OLEDs.[16]
Performance of Benzofuran-based OLEDs:
| Derivative Class | Device Performance Metric | Value |
| Dibenzofuran-based bipolar host | Maximum Current Efficiency | 77.2 cd A⁻¹[17] |
| Maximum External Quantum Efficiency | 25.3%[17] | |
| Anthracene[2,3-b]benzofuran framework | Maximum Current Efficiency (blue emission) | 9.20 cd A⁻¹ |
| Maximum External Quantum Efficiency (blue emission) | 11.4% |
Fluorescent Probes
The inherent fluorescence of certain benzofuran derivatives makes them ideal candidates for the development of fluorescent probes for cellular imaging and sensing applications.[18] Their spectral properties can be tuned through chemical modifications to detect specific analytes or changes in the cellular microenvironment.[15] While specific quantum yield data for many novel benzofuran probes are still under investigation, structurally related compounds show promise.[12]
Comparative Fluorescence Quantum Yields:
| Compound Class | Solvent | Quantum Yield (Φf) |
| Coumarin Derivative (related heterocyclic system) | DMSO | 0.26 - 0.83[19] |
| 2-Phenylbenzofuran | Toluene | Highly Fluorescent[12] |
| Methoxy-trans-stilbene derivatives (structurally similar) | Solid State | 0.07 - 0.69[12] |
Agrochemicals: Protecting Crops with Benzofuran-Based Compounds
Benzofuran derivatives have also found applications in agriculture as active ingredients in herbicides and insecticides, contributing to crop protection and improved yields.
Herbicides
Certain benzofuran-2-acetic esters have demonstrated significant phytotoxic activity, making them effective as natural-like herbicides.[20][21]
Herbicidal Activity of a Benzofuran Derivative:
| Compound | Target Weed | Activity |
| Methyl 2-(5-methoxybenzofuran-2-yl)hexanoate (M3) | Amaranthus retroflexus | High phytotoxicity[20] |
| Echinochloa crus-galli | High phytotoxicity[20] |
Insecticides
Carbamate insecticides derived from benzofuran, such as carbofuran, have been used to control a wide range of insect pests. These compounds act as systemic insecticides, being absorbed by the plant and distributed throughout its tissues.[22]
Toxicity of a Benzofuran-based Insecticide:
| Compound | Organism | LD50 (Oral) |
| Carbofuran | Rat | 8–14 mg/kg[22] |
| Carbofuran | Dog | 19 mg/kg[22] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of benzofuran derivatives.
Synthesis of Benzofuran Derivatives
General Procedure for the Synthesis of Benzofuran-Chalcone Hybrids:
This protocol describes a common method for synthesizing benzofuran-chalcone hybrids via an aldol condensation reaction.[23]
-
Reactant Preparation: Dissolve the substituted 2-acetylbenzofuran and the corresponding aromatic aldehyde in a suitable solvent, such as ethanol.
-
Reaction Initiation: Add a catalytic amount of a base (e.g., potassium hydroxide or piperidine) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, pour the reaction mixture into crushed ice and acidify if necessary. Filter the resulting precipitate, wash with water, and dry. Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure benzofuran-chalcone hybrid.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[23]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[11][24]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[25]
-
Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 or 72 hours.[25]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Method (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[25]
-
Preparation of Inoculum: Culture the microbial strain overnight and adjust the turbidity to a 0.5 McFarland standard.[25]
-
Serial Dilution: Prepare a two-fold serial dilution of the benzofuran derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well plate.
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Controls: Include a positive control (a known antibiotic), a negative control (broth only), and a solvent control.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth of the microorganism.
In Vitro Anti-inflammatory Activity: Griess Assay for Nitric Oxide (NO) Inhibition
The Griess assay is used to measure the production of nitrite, a stable metabolite of NO, in cell culture supernatants.[14]
-
Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate and stimulate with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of various concentrations of the benzofuran derivative for 24 hours.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant in a new 96-well plate.[14]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Conclusion
Benzofuran derivatives represent a remarkably versatile and promising class of compounds with significant applications in medicinal chemistry, materials science, and agrochemicals. Their broad spectrum of biological activities, coupled with their unique photophysical and chemical properties, continues to drive research and development in these fields. The quantitative data, mechanistic insights, and experimental protocols presented in this technical guide are intended to facilitate further exploration and innovation, ultimately leading to the development of novel drugs, advanced materials, and effective agricultural solutions based on the benzofuran scaffold.
References
- 1. Benzofuran-chalcone hybrids as potential multifunctional agents against Alzheimer's disease: synthesis and in vivo studies with transgenic Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitric Oxide Assay Kit (Colorimetric) (ab65328) | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Progress in the Total Synthesis of Rocaglamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. Amiodarone synthesis - chemicalbook [chemicalbook.com]
- 21. benchchem.com [benchchem.com]
- 22. Carbofuran - Wikipedia [en.wikipedia.org]
- 23. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 4-Benzofurazancarboxaldehyde from 4-(bromomethyl)benzo[c]oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-Benzofurazancarboxaldehyde, a valuable building block in medicinal chemistry, starting from 4-(bromomethyl)benzo[c]oxadiazole. The featured methodology is a Kornblum-type oxidation, offering a reliable and efficient route to the desired aldehyde. This protocol includes a step-by-step experimental procedure, characterization data, and a summary of the key reaction parameters. Visual aids in the form of diagrams for the chemical transformation and experimental workflow are also provided to ensure clarity and reproducibility.
Introduction
This compound, also known as 4-formylbenzo[c][1][2][3]oxadiazole, is a key intermediate in the synthesis of various pharmacologically active compounds. Its aldehyde functional group allows for a wide range of subsequent chemical modifications, making it a versatile precursor in drug discovery and development. The synthesis of this compound from 4-(bromomethyl)benzo[c]oxadiazole is a crucial transformation. Several methods can be employed for the oxidation of benzylic halides to aldehydes, including the Sommelet reaction and the Hass-Bender oxidation.[1][2] This application note details a practical and effective protocol utilizing a Kornblum-type oxidation with dimethyl sulfoxide (DMSO) and sodium bicarbonate.[4] This method is advantageous due to its mild reaction conditions and good yields.
Chemical Transformation
The synthesis of this compound from 4-(bromomethyl)benzo[c]oxadiazole proceeds via an oxidation reaction. The widely used Sommelet reaction, for instance, involves the reaction of a benzylic halide with hexamethylenetetramine (urotropine) to form a quaternary ammonium salt, which is then hydrolyzed to the corresponding aldehyde.[1][2][5] An alternative approach is the Kornblum oxidation, which utilizes dimethyl sulfoxide (DMSO) as the oxidant in the presence of a mild base, such as sodium bicarbonate. This method is particularly suitable for substrates that may be sensitive to the conditions of other oxidation reactions.
Figure 1. Chemical transformation for the synthesis of this compound.
Experimental Protocol
This protocol is based on the successful synthesis of this compound from 4-(bromomethyl)benzo[c]oxadiazole.[4]
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction flask
-
Stirring apparatus
-
Heating mantle with temperature control
-
Nitrogen inlet
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a reaction flask equipped with a stirrer, a condenser, and a nitrogen inlet, add 4-(bromomethyl)benzo[c][1][2][3]oxadiazole (19.7 g, 0.1 mol), dimethyl sulfoxide (DMSO, 15 mL), and sodium bicarbonate (10 g, 0.12 mol).[4]
-
Reaction Conditions: Heat the reaction mixture to 100-150 °C under a nitrogen atmosphere.[4]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.[4]
-
Extraction: Extract the reaction mixture with deionized water and ethyl acetate.[4] Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium chloride solution.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]
-
Purification: The resulting crude product can be further purified by recrystallization or column chromatography if necessary to yield a light yellow solid.
Figure 2. Experimental workflow for the synthesis of this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Product Characterization
| Parameter | Value | Reference |
| Starting Material | 4-(bromomethyl)benzo[c][1][2][3]oxadiazole | [4] |
| Reagents | DMSO, NaHCO₃ | [4] |
| Reaction Temperature | 100-150 °C | [4] |
| Yield | 71.6% | [4] |
| Appearance | Light yellow solid | [4] |
| Melting Point | 108-109 °C | [4] |
Conclusion
The described protocol provides a robust and efficient method for the synthesis of this compound from 4-(bromomethyl)benzo[c]oxadiazole. The use of a Kornblum-type oxidation offers a high-yielding and straightforward procedure that is well-suited for laboratory and potential pilot-scale production. The detailed methodology and clear workflow diagrams are intended to facilitate the successful replication of this synthesis by researchers in the fields of organic chemistry and drug development.
References
Detailed Experimental Protocol for the Synthesis of 4-Benzofurazancarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 4-Benzofurazancarboxaldehyde, a valuable intermediate in medicinal chemistry. The protocol is divided into two main stages: the synthesis of the precursor 4-(bromomethyl)-2,1,3-benzoxadiazole and its subsequent oxidation to the target aldehyde.
I. Introduction
This compound, also known as 4-formyl-2,1,3-benzoxadiazole, is a key building block in the synthesis of various pharmacologically active compounds. Its benzofurazan (2,1,3-benzoxadiazole) core is a privileged structure in drug discovery, exhibiting a wide range of biological activities. This protocol details a reliable synthetic route starting from the commercially available 4-methyl-2,1,3-benzoxadiazole.
II. Overall Reaction Scheme
The synthesis of this compound is achieved in a two-step process:
-
Step 1: Radical Bromination. 4-Methyl-2,1,3-benzoxadiazole is subjected to free-radical bromination at the benzylic position using N-Bromosuccinimide (NBS) to yield 4-(bromomethyl)-2,1,3-benzoxadiazole.
-
Step 2: Oxidation. The resulting 4-(bromomethyl)-2,1,3-benzoxadiazole is then oxidized to the desired this compound.
III. Experimental Protocols
Step 1: Synthesis of 4-(bromomethyl)-2,1,3-benzoxadiazole
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Methyl-2,1,3-benzoxadiazole | ≥98% | Commercially Available |
| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available |
| Azobisisobutyronitrile (AIBN) | ≥98% | Commercially Available |
| Carbon tetrachloride (CCl₄) | Anhydrous | Commercially Available |
| Sodium thiosulfate (Na₂S₂O₃) | ACS Grade | Commercially Available |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask, add 4-methyl-2,1,3-benzoxadiazole (1.0 eq), N-bromosuccinimide (NBS) (1.1 eq), and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Add anhydrous carbon tetrachloride (CCl₄) to the flask to dissolve the reactants.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with a 10% aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and dichloromethane as the eluent to obtain 4-(bromomethyl)-2,1,3-benzoxadiazole as a solid.
Step 2: Synthesis of this compound
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-(bromomethyl)-2,1,3-benzoxadiazole | As synthesized in Step 1 | - |
| Hexamethylenetetramine (Hexamine) | ≥99% | Commercially Available |
| Acetic Acid | Glacial | Commercially Available |
| Water | Deionized | - |
| Ethyl acetate | ACS Grade | Commercially Available |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | - |
| Brine | Saturated aqueous solution | - |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-(bromomethyl)-2,1,3-benzoxadiazole (1.0 eq) in a suitable solvent such as chloroform or acetic acid.
-
Add hexamethylenetetramine (hexamine) (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux.
-
After the formation of the initial adduct (which can be monitored by TLC), add a mixture of glacial acetic acid and water to the reaction.
-
Continue to reflux the mixture until the hydrolysis is complete (monitor by TLC for the disappearance of the intermediate and formation of the aldehyde).
-
Cool the reaction mixture to room temperature and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography to obtain a light brown solid.
IV. Expected Results
The synthesis should yield this compound as a light brown solid. The expected yield and key analytical data are summarized below.
Table 1: Summary of Expected Yield and Physical Properties
| Parameter | Expected Value |
| Yield | 60-75% (overall) |
| Physical State | Light brown solid |
| Molecular Formula | C₇H₄N₂O₂ |
| Molecular Weight | 148.12 g/mol |
| Melting Point | 108-110 °C |
Table 2: Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10.5 (s, 1H, -CHO), ~8.0-8.2 (m, 1H, Ar-H), ~7.8-8.0 (m, 2H, Ar-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~190 (-CHO), ~150-155 (Ar-C), ~130-140 (Ar-C), ~120-130 (Ar-CH) |
| IR (KBr) | ν (cm⁻¹): ~3100-3000 (Ar C-H stretch), ~2850, ~2750 (Aldehyde C-H stretch), ~1700 (C=O stretch), ~1600, ~1480 (Ar C=C stretch) |
| Mass Spectrometry (EI) | m/z: 148 (M⁺), other fragments corresponding to loss of CO, HCN, etc. |
V. Safety Precautions
-
All experimental procedures should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
N-Bromosuccinimide (NBS) is a lachrymator and corrosive. Avoid inhalation and contact with skin and eyes.
-
Carbon tetrachloride (CCl₄) is toxic and a suspected carcinogen. Handle with extreme care and use appropriate containment.
-
Azobisisobutyronitrile (AIBN) is a flammable solid and can decompose explosively upon heating. Store in a cool place and handle with care.
-
Hexamethylenetetramine is a flammable solid.
-
Acetic acid is corrosive. Handle with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
VI. Experimental Workflow
Caption: Synthetic workflow for this compound.
Applications of 4-Benzofurazancarboxaldehyde in medicinal chemistry research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Benzofurazancarboxaldehyde, a key heterocyclic aldehyde, serves as a versatile scaffold in medicinal chemistry. Its intrinsic chemical reactivity, stemming from the aldehyde functionality and the unique electronic properties of the benzofurazan ring system, makes it a valuable starting material for the synthesis of a diverse array of biologically active molecules. Research has demonstrated that derivatives of this compound exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and potential nitric oxide (NO) donating properties. These notes provide an overview of its applications and detailed protocols for its utilization in the synthesis and evaluation of novel therapeutic agents.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a synthetic intermediate for the generation of more complex molecular architectures with enhanced biological activity and target specificity.
Precursor to Anticancer Agents
Derivatives of the broader benzofuran and benzofuroxan classes, for which this compound is a potential precursor, have shown significant promise as anticancer agents. These compounds often exert their effects through multiple mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[1][2][3]
Table 1: Anticancer Activity of Benzofuran and Benzofuroxan Derivatives
| Compound Class | Cancer Cell Line | IC50 / Activity | Reference |
| Benzofuran-isatin conjugates | SW-620 (colorectal) | IC50 = 6.5 µM (for compound 5d) | [1] |
| Benzofuran-isatin conjugates | HT-29 (colorectal) | IC50 = 9.8 µM (for compound 5d) | [1] |
| Benzofuran ring-linked 3-nitrophenyl chalcone | HCT-116 (colon) | IC50 = 1.71 µM | [2] |
| Benzofuran ring-linked 3-nitrophenyl chalcone | HT-29 (colon) | IC50 = 7.76 µM | [2] |
| 3-Amidobenzofuran derivatives | MDA-MB-231 (breast) | IC50 = 3.01 µM (for compound 28g) | [3] |
| Benzofuroxan-based CA IX inhibitor | A-498 (renal) | Significant antiproliferative effects | [4] |
Synthesis of Nitric Oxide (NO) Donors
Benzofuroxan derivatives are recognized as a class of NO-donating compounds.[5][6] Nitric oxide is a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. The development of novel NO donors is a key area of research for the treatment of cardiovascular diseases and other conditions associated with NO deficiency. This compound can be a starting point for creating novel benzofuroxan-based NO donors with tailored release kinetics and tissue selectivity.[4][7]
Development of Fluorescent Probes
The nitrobenzofurazan (NBD) moiety, closely related to the benzofurazan structure, is a well-established fluorophore.[8] By incorporating the this compound scaffold, it is possible to design and synthesize novel fluorescent probes for biological imaging and sensing applications. These probes can be used to visualize cellular structures, detect specific ions or molecules, and monitor enzymatic activity.
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Derivative from this compound
This protocol describes a general method for the synthesis of a Schiff base derivative, a common step in elaborating the this compound scaffold into more complex molecules.
Materials:
-
This compound
-
Primary amine (e.g., aniline or a substituted aniline)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add the primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The Schiff base product may precipitate out of the solution. If so, collect the solid by vacuum filtration.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Diagram 1: General Workflow for Schiff Base Synthesis
Caption: Workflow for the synthesis of a Schiff base from this compound.
Protocol 2: In Vitro Anticancer Activity Screening using MTT Assay
This protocol outlines a standard method to evaluate the cytotoxic effects of newly synthesized derivatives of this compound against a cancer cell line.
Materials:
-
Synthesized this compound derivative
-
Cancer cell line (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multi-well plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare a stock solution of the test compound in DMSO and make serial dilutions in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Diagram 2: MTT Assay Workflow
Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.
Signaling Pathways
While specific pathways for this compound are not defined, its derivatives have been shown to modulate key cancer-related pathways. For instance, some benzofuran derivatives induce apoptosis by inhibiting the anti-apoptotic protein Bcl-2 and increasing the level of cleaved PARP.[1]
Diagram 3: Apoptosis Induction Pathway
Caption: Simplified pathway of apoptosis induction by some benzofuran derivatives.
References
- 1. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Harnessing Nitric Oxide-Donating Benzofuroxans for Targeted Inhibition of Carbonic Anhydrase IX in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of nitric oxide donors in pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NO donor and biological properties of different benzofuroxans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nitrobenzofurazan-Based Fluorescent Probes [manu56.magtech.com.cn]
Application Notes and Protocols for Fluorescent Labeling Using 4-Benzofurazancarboxaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-benzofurazancarboxaldehyde derivatives, particularly the widely used 4-nitro-2,1,3-benzoxadiazole (NBD) family of fluorophores, for the fluorescent labeling of biomolecules. These reagents are invaluable tools for investigating cellular trafficking, protein localization, neurotransmitter quantification, and drug-target interactions.
Introduction to Benzofurazan-Based Fluorescent Probes
Benzofuran and its derivatives, especially the nitrobenzoxadiazole (NBD) class, are small, environmentally sensitive fluorophores.[1][2] The core structure consists of a benzoxadiazole ring system, and the presence of an electron-withdrawing nitro group at the 4-position is crucial for their photophysical properties.[2] While NBD itself is weakly fluorescent, it readily reacts with primary and secondary amines to form highly fluorescent adducts, a property extensively used for derivatizing biomolecules.[2]
The fluorescence of NBD derivatives is highly sensitive to the polarity of the local environment.[2] This solvatochromism makes them excellent probes for reporting on changes in the cellular microenvironment and for studying the binding of labeled molecules to their targets.
Principle of Action and Reaction Mechanism
The most common application of NBD derivatives, such as 4-fluoro-7-nitrobenzofurazan (NBD-F) and 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), involves a nucleophilic aromatic substitution reaction.[3][4] The electron-withdrawing nitro group activates the halogen at the 4-position, making it susceptible to substitution by nucleophiles like the primary or secondary amine groups found in proteins, peptides, and some neurotransmitters.[4][5] This reaction, which proceeds under mild alkaline conditions, results in the formation of a stable and highly fluorescent NBD-amine derivative.[4]
Applications in Research and Drug Development
NBD-based fluorescent labeling has a wide range of applications, including:
-
Protein and Peptide Labeling: To study protein localization, conformation, and interactions.[5][6][7]
-
Amino Acid and Neurotransmitter Analysis: For sensitive quantification in biological samples using techniques like HPLC and capillary electrophoresis.[4][8]
-
Lipid and Membrane Studies: NBD-labeled lipids are used to investigate membrane dynamics and lipid trafficking.[9]
-
Drug Development: Fluorescently labeling drug candidates can help in visualizing their cellular uptake, distribution, and target engagement.[10]
-
Enzyme Assays: Fluorogenic NBD derivatives can be designed to become fluorescent upon enzymatic activity.[5]
Quantitative Data Summary
The following tables summarize the key spectral properties and reaction conditions for commonly used NBD derivatives.
Table 1: Spectral Properties of NBD-Amine Adducts
| Property | Typical Range | Reference |
| Excitation Wavelength (λex) | 460 - 485 nm | [2][11][12] |
| Emission Wavelength (λem) | 520 - 542 nm | [2][11][12] |
| Stokes Shift | ~60 - 80 nm | [6] |
Table 2: Recommended Reaction Conditions for NBD-F Labeling
| Parameter | Condition | Reference |
| pH | 8.0 - 10.0 (Borate Buffer) | [4][12][13] |
| Temperature | 50 - 60°C | [4][12] |
| Reaction Time | 5 - 30 minutes | [4][12] |
| NBD-F Concentration | 0.05% - 20 mM | [4][8][12] |
Experimental Protocols
Protocol 1: General Protein Labeling with NBD-Cl
This protocol provides a general procedure for labeling proteins with 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl). Optimization may be required for specific proteins.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0
-
NBD-Cl solution (10 mg/mL in dimethylformamide, DMF)
-
Sephadex G-25 column or dialysis tubing for purification
Procedure:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Slowly add the NBD-Cl solution to the protein solution while gently stirring. A molar ratio of 10:1 (NBD-Cl:protein) is a good starting point.
-
Incubate the reaction mixture in the dark at room temperature for 1-2 hours.
-
Stop the reaction by adding a small molecule with a free amine (e.g., glycine or Tris) to quench the excess NBD-Cl.
-
Separate the labeled protein from the unreacted dye and byproducts using a Sephadex G-25 column or by dialysis against the storage buffer.
-
Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the NBD adduct (at ~470 nm).
Protocol 2: Labeling Amino Acid Neurotransmitters with NBD-F for HPLC Analysis
This protocol is adapted for the derivatization of amino acid neurotransmitters in biological samples prior to HPLC analysis.[4][8]
Materials:
-
Deproteinized biological sample (e.g., brain tissue homogenate)
-
NBD-F solution (20 mM in acetonitrile)[8]
-
Borate buffer (0.1 M, pH 9.5)[4]
-
Acetonitrile
-
Perchloric acid (for deproteinization)
Procedure:
-
Sample Preparation: Homogenize the tissue sample in a suitable buffer and deproteinize by adding perchloric acid, followed by centrifugation to remove precipitated proteins.[4]
-
Derivatization: Mix 100 µL of the sample supernatant with 100 µL of borate buffer and 100 µL of NBD-F solution.
-
Incubation: Incubate the mixture at 60°C for 5 minutes in a water bath.[4]
-
Quenching: Stop the reaction by adding 100 µL of 0.1 M HCl.
-
Analysis: The sample is now ready for injection into an HPLC system equipped with a fluorescence detector (λex = 470 nm, λem = 530 nm).[11]
Visualizations
Caption: General experimental workflow for fluorescent labeling with NBD derivatives.
Caption: Studying receptor-mediated signaling using an NBD-labeled ligand.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01868G [pubs.rsc.org]
- 7. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Derivatization of Primary and Secondary Amines with Benzofurazan-Based Reagents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Derivatization is a chemical modification technique used to enhance the analytical detection of compounds. For primary and secondary amines, which often lack a strong chromophore or fluorophore, derivatization is crucial for sensitive detection by methods such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Benzofurazan-based reagents, like NBD-F, react with amines to form highly fluorescent and stable derivatives, enabling their quantification at low concentrations in complex matrices.[1][2] This application note provides a detailed protocol for the derivatization of primary and secondary amines using NBD-F, a common fluorogenic labeling reagent.[1][2]
Principle of the Reaction
The derivatization of amines with NBD-F proceeds via a nucleophilic aromatic substitution reaction. The amino group of the analyte acts as a nucleophile, attacking the electron-deficient carbon atom bonded to the fluorine atom on the benzoxadiazole ring. The reaction is typically carried out under alkaline conditions, which deprotonates the amino group, increasing its nucleophilicity. The resulting product is a highly fluorescent N-substituted aminobenzofurazan derivative.
A general reaction scheme is presented below:
Experimental Protocol: Derivatization of Amines with NBD-F
This protocol provides a step-by-step guide for the derivatization of primary and secondary amines in solution for subsequent HPLC analysis with fluorescence detection.
Materials and Reagents:
-
Standards: Stock solutions of the amine analytes of interest (e.g., amino acids, biogenic amines) in an appropriate solvent (e.g., ultrapure water, methanol).
-
Derivatizing Reagent: 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) solution (e.g., 20 mM in acetonitrile). Prepare fresh daily and protect from light.[2]
-
Buffer: Borate buffer (e.g., 0.1 M, pH 8.0-9.5).
-
Solvents: HPLC-grade acetonitrile and ultrapure water.
-
Acid: Hydrochloric acid (HCl) or trifluoroacetic acid (TFA) solution (e.g., 0.1 M) to stop the reaction.
-
Vials: Amber glass vials for the reaction.
Instrumentation:
-
HPLC system with a fluorescence detector.
-
Reversed-phase HPLC column (e.g., C18).
-
Water bath or heating block.
-
Vortex mixer.
-
pH meter.
Procedure:
-
Sample/Standard Preparation:
-
Prepare working standard solutions of the amine analytes by diluting the stock solutions with the appropriate solvent.
-
For biological or environmental samples, perform necessary extraction and clean-up procedures to isolate the amine-containing fraction.
-
-
Derivatization Reaction:
-
In an amber vial, mix the following in order:
-
100 µL of the sample or standard solution.
-
200 µL of borate buffer (pH 8.0-9.5).
-
100 µL of the NBD-F solution (20 mM in acetonitrile).[2]
-
-
Vortex the mixture thoroughly.
-
-
Reaction Incubation:
-
Incubate the reaction mixture in a water bath or heating block at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 5-30 minutes).[2] Optimal temperature and time should be determined for each specific analyte.
-
-
Reaction Termination:
-
After incubation, cool the mixture to room temperature.
-
Stop the reaction by adding a small volume of acid (e.g., 100 µL of 0.1 M HCl) to lower the pH.
-
-
Analysis:
-
The derivatized sample is now ready for injection into the HPLC system.
-
Filter the sample through a 0.22 µm syringe filter if necessary before injection.
-
Experimental Workflow Diagram:
Quantitative Data Summary
The following table summarizes typical experimental conditions and performance data for the analysis of amines using NBD-F derivatization followed by HPLC with fluorescence detection, as reported in the literature. These values can serve as a starting point for method development.
| Parameter | Typical Value / Range | Reference |
| Derivatization Conditions | ||
| Buffer | Borate Buffer | [1] |
| pH | 8.0 - 9.5 | [1] |
| NBD-F Concentration | 10 - 20 mM | [2] |
| Temperature | 50 - 80 °C | [2] |
| Reaction Time | 5 - 30 minutes | [2] |
| HPLC Conditions | ||
| Column | C18 Reversed-Phase | [1] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | [1] |
| Fluorescence Detection | ||
| Excitation Wavelength (λex) | 470 - 488 nm | [1][2] |
| Emission Wavelength (λem) | 530 - 550 nm | [1] |
| Performance | ||
| Limit of Detection (LOD) | fmol to pmol range | [1] |
Troubleshooting
-
Low Derivative Yield:
-
Ensure the pH of the reaction mixture is alkaline.
-
Optimize reaction temperature and time.
-
Use a fresh solution of NBD-F, as it can degrade over time.
-
Ensure the absence of primary and secondary amine contaminants in solvents and reagents.
-
-
Multiple Peaks for a Single Analyte:
-
Incomplete derivatization can lead to a peak for the underivatized analyte. Increase reaction time or temperature.
-
Side reactions may occur. Adjust pH or temperature.
-
-
High Background Fluorescence:
-
Excess NBD-F can be fluorescent. Optimize the molar ratio of NBD-F to the analyte.
-
Hydrolysis of NBD-F can produce a fluorescent byproduct. Ensure anhydrous conditions for storing the NBD-F solution.
-
Conclusion
Derivatization with NBD-F is a robust and sensitive method for the quantitative analysis of primary and secondary amines in various matrices. The provided protocol offers a solid foundation for researchers to develop and validate their own analytical methods. While a specific protocol for 4-Benzofurazancarboxaldehyde is not detailed, the principles and procedures outlined for NBD-F serve as an excellent starting point for adapting the methodology to other benzofurazan-based derivatizing agents. Careful optimization of reaction conditions is paramount to achieving desired sensitivity and accuracy.
References
- 1. Fluorescent detection of peptides and amino acids for capillary electrophoresis via on-line derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Purity Determination of 4-Benzofurazancarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the characterization of the purity of 4-Benzofurazancarboxaldehyde, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to ensure the quality and consistency of this compound in research and development settings.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds like this compound. It separates the target compound from its impurities based on their differential partitioning between a stationary phase and a mobile phase.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended.
-
Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 95%) over 20-30 minutes to elute compounds with a wide range of polarities.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV detector set at a wavelength where this compound has maximum absorbance (this should be determined by running a UV scan).
-
Column Temperature: 30 °C.
3. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100.
-
Impurities can be identified by comparing their retention times with those of known standards or by collecting the fractions and analyzing them by mass spectrometry.
Data Presentation
| Parameter | Typical Value |
| Limit of Detection (LoD) | ~0.1 - 1 µg/mL |
| Limit of Quantitation (LoQ) | ~0.3 - 3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy | 98-102% |
Note: These values are typical for HPLC analysis of aromatic aldehydes and may need to be validated for this compound specifically.
Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.[1] The sample is vaporized and separated in the gas phase before being detected by a mass spectrometer, which provides information about the molecular weight and structure of the components.[1]
Experimental Protocol
1. Sample Preparation:
-
Prepare a solution of this compound in a volatile solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.[2]
-
Derivatization may be necessary to improve the volatility and thermal stability of the aldehyde. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[2]
2. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysilooxane).[3]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]
-
Injector Temperature: 250 °C.[3]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
3. Data Analysis:
-
Purity is calculated based on the peak area percentage in the Total Ion Chromatogram (TIC).
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
Data Presentation
| Parameter | Typical Value |
| Limit of Detection (LoD) | ~1 - 10 ng/mL |
| Limit of Quantitation (LoQ) | ~3 - 30 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy | 98-102% |
Note: These values are typical for GC-MS analysis of aromatic aldehydes and may need to be validated for this compound specifically.
Experimental Workflow
References
Safe laboratory handling and storage procedures for 4-Benzofurazancarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and storage of 4-Benzofurazancarboxaldehyde (CAS No. 32863-32-4) in a laboratory setting. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the chemical.
Chemical and Physical Properties
This compound, also known as 4-Formylbenzofurazan, is a light brown solid commonly used as a synthetic intermediate in the production of pharmaceuticals, such as Isradipine[1]. A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C7H4N2O2 | [1][2] |
| Molecular Weight | 148.12 g/mol | [1] |
| Melting Point | 100-102 °C | [1] |
| Boiling Point | 277 °C | [1] |
| Density | 1.417 g/cm³ | [1] |
| Flash Point | 121 °C | [1] |
Hazard Identification and Safety Precautions
This compound is classified as an irritant and is harmful if swallowed. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][3].
Signal Word: Warning[1]
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray[1][3].
-
P270: Do not eat, drink or smoke when using this product[1][4].
-
P280: Wear protective gloves/protective clothing/eye protection/face protection[1][3][4].
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
Caption: Required PPE for handling this compound.
Safe Handling and Storage Protocol
4.1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure adequate ventilation in the laboratory.
-
An eyewash station and safety shower must be readily accessible.
4.2. Handling Procedure:
-
Before handling, consult the Safety Data Sheet (SDS) for this chemical.
-
Don the appropriate PPE as outlined in Section 3.
-
Weigh the required amount of the solid in the fume hood. Avoid generating dust.
-
If preparing a solution, slowly add the solid to the solvent to prevent splashing.
-
After handling, wash hands and any exposed skin thoroughly with soap and water.
-
Decontaminate all work surfaces and equipment after use.
4.3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is between 2-8°C[1] or 4°C[2].
-
Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation[1][5].
-
Keep away from strong oxidizing agents, heat, sparks, and open flames[5][6].
Caption: Recommended storage conditions for this compound.
Emergency Procedures
5.1. First Aid Measures:
-
If Swallowed: Rinse mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell[1][3].
-
If on Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention[1][5].
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention[1][4][5].
-
If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell[1][3][5].
5.2. Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including a respirator if necessary.
-
For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.
-
For large spills, prevent further dust dispersion.
-
Do not allow the chemical to enter drains or waterways.
-
After cleanup, wash the spill area thoroughly.
Experimental Protocol: Synthesis of a Derivative (Illustrative Example)
This protocol is a hypothetical example of a reaction involving this compound. Researchers should adapt it based on their specific experimental needs and conduct a thorough risk assessment before proceeding.
Objective: To synthesize a Schiff base from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a chemical fume hood, add 1 equivalent of this compound to a round-bottom flask containing a stir bar.
-
Solvent Addition: Add a sufficient amount of ethanol to dissolve the aldehyde with stirring.
-
Reagent Addition: Add 1.1 equivalents of the primary amine to the solution.
-
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Drying: Dry the product in a vacuum oven.
References
Application Notes and Protocols for High-Purity 4-Benzofurazancarboxaldehyde in Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the procurement, applications, and experimental protocols for the use of high-purity 4-Benzofurazancarboxaldehyde (also known as 4-Formylbenzofurazan) in a research setting. The primary application highlighted is its use as a fluorogenic derivatizing agent for the sensitive detection and quantification of primary amines, such as amino acids and peptides.
Procurement of High-Purity this compound
For research and drug development purposes, sourcing high-purity reagents is critical. This compound (CAS No. 32863-32-4) is available from several reputable chemical suppliers that specialize in research-grade chemicals. When purchasing, it is recommended to request a Certificate of Analysis (CoA) to verify purity and identity.
Table 1: Sourcing High-Purity this compound
| Supplier Category | Potential Vendors | CAS Number | Common Purity | Notes |
| Chemical Marketplaces | ChemicalBook, Guidechem, Echemi | 32863-32-4 | ≥97% | These platforms list multiple international suppliers, allowing for price and availability comparison.[1][2][3] |
| Specialty Suppliers | United States Biological | 32863-32-4 | Highly Purified | Offers the compound specifically graded for research applications.[4] |
| General Research Chemicals | Sigma-Aldrich (MilliporeSigma), Fisher Scientific, TCI America, BLDpharm | 32863-32-4 | Varies | These major suppliers often carry a wide range of organic building blocks and reagents.[5][6] |
| Custom Synthesis | J&K Scientific, J&W Pharmlab, LLC | 32863-32-4 | Custom | Offer custom synthesis services if specific purity or formulation is required.[6] |
Application Notes: Fluorogenic Derivatization of Primary Amines
Principle:
This compound is a valuable tool for the analysis of primary amines. The benzofurazan (also known as 2,1,3-benzoxadiazole) moiety is a well-established fluorophore. The aldehyde group on the benzofurazan ring is relatively non-fluorescent but can react with the primary amino group of an analyte (e.g., an amino acid) to form a highly fluorescent Schiff base derivative. This "turn-on" fluorescence mechanism provides high sensitivity and low background signal, making it ideal for quantifying low-abundance analytes in complex matrices.
The reaction is a condensation reaction that occurs under mild basic conditions, resulting in the formation of an imine bond (-C=N-).
Caption: Reaction of this compound with a primary amine.
Primary Applications:
-
Amino Acid Analysis: Quantification of free amino acids in biological fluids (plasma, urine), cell culture media, and food products.[7]
-
Peptide Mapping: Labeling the N-terminus of peptides for sequencing and quantification.
-
Biogenic Amine Detection: Analysis of histamine, tryptamine, and other biogenic amines in food and beverage quality control.
-
High-Throughput Screening: Automated pre-column derivatization for rapid analysis in clinical diagnostics and pharmaceutical research.[1]
Advantages:
-
High Sensitivity: The benzofurazan fluorophore provides strong fluorescence emission, enabling detection at low femtomole levels.
-
Fluorogenic Reaction: The reagent itself has low native fluorescence, minimizing background interference and improving the signal-to-noise ratio.
-
Stable Derivatives: The resulting Schiff bases are generally stable enough for chromatographic analysis.
-
Versatility: Can be applied to a wide range of molecules containing primary amino groups.
Quantitative Data: Photophysical Properties of Benzofurazan Derivatives
Table 2: Representative Fluorescence Properties of NBD-Amine Derivatives in Ethanol
| Amine Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Reference |
| NBD-α-picolyl | ~450 | 526 | 0.0587 | [6] |
| NBD-tris(hydroxymethyl)aminomethanol | ~450 | 531 | 0.0393 | [6] |
| NBD-N-methylhydroxylamine | ~450 | 524 | 0.0298 | [6] |
| NBD-aniline | ~450 | 545 | Very Low | [6] |
| NBD-aliphatic amine (general) | 465 | 535 | 0.3 (in MeOH) | [8] |
Note: These values are for NBD derivatives and serve as an estimate. The exact photophysical properties of this compound derivatives should be determined experimentally.
Experimental Protocol: Derivatization of Amino Acids for HPLC-FLD Analysis
This protocol provides a representative method for the pre-column derivatization of amino acid standards using this compound for subsequent analysis by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Materials:
-
This compound (Reagent)
-
Amino Acid Standard Mix (e.g., 100 µM in 0.1 M HCl)
-
Boric Acid
-
Sodium Hydroxide (NaOH)
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Ultrapure Water
Reagent Preparation:
-
Borate Buffer (200 mM, pH 9.0): Dissolve 1.24 g of boric acid in 100 mL of ultrapure water. Adjust the pH to 9.0 with 1 M NaOH.
-
Reagent Solution (10 mM): Dissolve 14.8 mg of this compound in 10 mL of Methanol. This solution should be prepared fresh daily and protected from light.
Derivatization Procedure:
-
Pipette 50 µL of the amino acid standard solution into a clean microcentrifuge tube or autosampler vial.
-
Add 200 µL of the 200 mM Borate Buffer (pH 9.0).
-
Add 100 µL of the 10 mM this compound reagent solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 15 minutes in a heating block or water bath, protected from light.
-
After incubation, cool the mixture to room temperature.
-
The sample is now ready for injection into the HPLC system.
HPLC-FLD Conditions (Representative):
-
HPLC System: Agilent 1100/1200 series or equivalent with a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 25 mM Phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 60% B (linear gradient)
-
25-30 min: 60% B
-
30-35 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Fluorescence Detection:
-
Excitation Wavelength (λex): ~460 nm (To be optimized)
-
Emission Wavelength (λem): ~540 nm (To be optimized)
-
Caption: Experimental workflow for amino acid analysis using this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Fluorescent labeling of human albumin using the new aromatic dialdehyde labels and the study of innerfilter effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. actascientific.com [actascientific.com]
- 8. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - SG [thermofisher.com]
Troubleshooting & Optimization
Navigating the Synthesis of 4-Benzofurazancarboxaldehyde: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-Benzofurazancarboxaldehyde. The information is designed to help researchers improve yields, understand reaction mechanisms, and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, and it represents a primary route for the synthesis of this compound from benzofurazan.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2][3]
Q2: What is the underlying mechanism of the Vilsmeier-Haack reaction?
A2: The reaction proceeds through the formation of a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent, from the reaction of DMF and POCl₃. The electron-rich benzofurazan ring then attacks this electrophile. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired this compound.
Q3: Are there alternative synthetic routes to this compound?
A3: While the Vilsmeier-Haack reaction is a prominent method, other potential synthetic strategies could involve the oxidation of a precursor like 4-methylbenzofurazan or a multi-step synthesis involving the introduction of a functional group at the 4-position that can be later converted to an aldehyde. However, detailed protocols for these alternative routes are less commonly reported in the literature.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via the Vilsmeier-Haack reaction.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. | - Ensure all glassware is thoroughly dried before use. - Use anhydrous DMF and fresh, high-quality POCl₃. - Prepare the Vilsmeier reagent in situ and use it immediately. |
| 2. Insufficiently Activated Substrate: The benzofurazan ring may not be sufficiently electron-rich for efficient electrophilic attack. | - Consider the use of activating groups on the benzofurazan ring if the starting material can be modified. - Increase the reaction temperature cautiously to promote the reaction, but be aware of potential side reactions. | |
| 3. Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion. | - Optimize the molar ratio of benzofurazan:DMF:POCl₃. A slight excess of the Vilsmeier reagent is often beneficial. | |
| 4. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or lead to decomposition at high temperatures. | - Experiment with a range of temperatures, starting from room temperature and gradually increasing. Monitor the reaction progress by TLC. | |
| Formation of Multiple Products/Side Reactions | 1. Over-formylation: Although less common on deactivated rings, multiple formyl groups could be introduced under harsh conditions. | - Use milder reaction conditions (lower temperature, shorter reaction time). - Carefully control the stoichiometry of the Vilsmeier reagent. |
| 2. Decomposition of Starting Material or Product: The reaction conditions may be too harsh. | - Lower the reaction temperature. - Reduce the reaction time. | |
| 3. Reaction with Solvent: If a solvent other than DMF is used, it might react with the Vilsmeier reagent. | - Use DMF as both the reagent and the solvent where appropriate. | |
| Difficult Product Isolation/Purification | 1. Emulsion during Work-up: The presence of DMF can sometimes lead to the formation of emulsions during aqueous work-up. | - Use a saturated brine solution to break up emulsions. - Employ a different extraction solvent. |
| 2. Co-elution of Impurities during Chromatography: Similar polarity of the product and byproducts can make separation challenging. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider alternative purification techniques like recrystallization or preparative TLC. |
Experimental Protocols
Key Experiment: Vilsmeier-Haack Formylation of Benzofurazan
This protocol provides a general methodology for the synthesis of this compound. Optimization of specific parameters may be required.
Materials:
-
Benzofurazan (starting material)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, add anhydrous DMF (3.0 eq) and cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 eq) dropwise to the stirred DMF, maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of a pale yellow to colorless viscous liquid indicates the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve benzofurazan (1.0 eq) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to a temperature between 40-60 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer with DCM (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
Visualizations
References
Technical Support Center: Troubleshooting Common Side Reactions in Benzofuran Synthesis
Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during benzofuran synthesis?
A1: Common side reactions are highly dependent on the synthetic route employed. However, some frequently encountered issues include:
-
Incomplete reaction: Starting materials remain unconsumed, leading to low yields.
-
Formation of homocoupling products: Particularly in cross-coupling reactions like the Sonogashira coupling, dimerization of the alkyne (Glaser coupling) or the aryl halide can occur.[1]
-
Formation of ring-opened intermediates: In rearrangement reactions like the Perkin rearrangement, the cyclization step may be inefficient, leading to the isolation of the uncyclized intermediate.
-
Formation of unexpected isomers or rearranged products: In some cases, such as the intramolecular Wittig reaction, unexpected acylation at the C3 position of the benzofuran ring has been observed.
Q2: How can I effectively monitor the progress of my benzofuran synthesis?
A2: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of most benzofuran syntheses. By co-spotting the reaction mixture with the starting materials, you can visualize the consumption of reactants and the appearance of the product spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended.[1]
Troubleshooting Guides
This section addresses specific problems that may arise during common benzofuran synthesis routes.
Palladium-Catalyzed Sonogashira Coupling Followed by Cyclization
This method involves the coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring.
Q3: My Sonogashira coupling reaction is resulting in a low yield of the desired benzofuran and a significant amount of a byproduct I suspect is from alkyne homocoupling. How can I minimize this?
A3: Alkyne homocoupling, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[1] Here are several strategies to suppress this side reaction:
-
Copper-Free Conditions: The most effective way to prevent Glaser coupling is to perform the reaction in the absence of a copper co-catalyst. While this may necessitate higher palladium catalyst loading or the use of specialized ligands, it eliminates the primary pathway for this side reaction.[1]
-
Choice of Amine Base: The choice of the amine base can influence the rate of homocoupling. Sterically hindered amines, such as diisopropylethylamine (DIPEA), can disfavor the bimolecular homocoupling reaction.
-
Slow Addition of the Alkyne: Adding the terminal alkyne to the reaction mixture slowly can help to maintain a low concentration of the alkyne, thereby reducing the rate of the homocoupling side reaction.[1]
-
Use of Additives: Certain additives, like silver salts, have been reported to suppress Glaser coupling.
Q4: My reaction is sluggish, and I'm observing the formation of palladium black. What is happening and what should I do?
A4: The formation of palladium black is an indication of catalyst decomposition, which leads to a loss of catalytic activity and consequently, low yields. This can be caused by:
-
Presence of Oxygen: The palladium catalyst is sensitive to oxygen. Ensure that your solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Inactive Catalyst: The palladium catalyst may be old or improperly stored. It is advisable to use a fresh batch of catalyst.[2]
-
Suboptimal Reaction Temperature: Excessively high temperatures can lead to catalyst decomposition. It is recommended to increase the temperature gradually to find the optimal balance between reaction rate and catalyst stability.[2]
Quantitative Data: Effect of Reaction Conditions on Sonogashira Coupling
| Catalyst System | Base | Solvent | Temperature (°C) | Yield of Benzofuran (%) | Yield of Glaser Coupling Product (%) |
| Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | 100 | 75 | 15 |
| Pd(PPh₃)₄ | Et₃N | Toluene | 80 | 85 | 5 |
| Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane | 100 | 92 | <2 |
| Pd(CH₃CN)₂Cl₂/cataCXium A | Cs₂CO₃ | 2-MeTHF | Room Temp | ~95 | Not reported (amine-free) |
Note: Yields are approximate and can vary depending on the specific substrates used.
Experimental Protocol: Copper-Free Sonogashira Coupling for Benzofuran Synthesis
This protocol is adapted from literature procedures for copper-free Sonogashira reactions aimed at minimizing homocoupling byproducts.[3]
-
Materials:
-
o-Iodophenol (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₂CO₃ (2.0 mmol)
-
Anhydrous, degassed 1,4-dioxane (10 mL)
-
-
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the o-iodophenol, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Add the terminal alkyne to the reaction mixture.
-
Stir the reaction at 100 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Troubleshooting Workflow for Sonogashira Coupling
Caption: Troubleshooting workflow for Sonogashira coupling.
Perkin Rearrangement
The Perkin rearrangement is a classic method for synthesizing benzofuran-2-carboxylic acids from 3-halocoumarins in the presence of a base.[4]
Q5: My Perkin rearrangement is giving a low yield of the desired benzofuran-2-carboxylic acid. What could be the issue?
A5: Low yields in the Perkin rearrangement can often be attributed to the following factors:
-
Incomplete Reaction: Traditional methods often require prolonged heating (e.g., 3 hours at reflux).[4] Incomplete conversion is a common issue.
-
Base Strength and Concentration: The reaction is base-catalyzed, and the strength and concentration of the base are critical for the initial ring-opening of the coumarin.
-
Substrate Purity: Impurities in the starting 3-halocoumarin can interfere with the reaction.
Q6: I am isolating a significant amount of a byproduct that is not my desired benzofuran. What is it likely to be?
A6: A common byproduct is the un-rearranged, ring-opened product, a (Z)-2-halo-3-(2-hydroxyphenyl)acrylic acid. This occurs if the intramolecular nucleophilic attack of the phenoxide on the vinyl halide is not efficient. To promote the desired cyclization, ensure adequate heating and use a suitable solvent.
Quantitative Data: Comparison of Conventional vs. Microwave-Assisted Perkin Rearrangement
| Substrate | Heating Method | Reaction Time | Yield (%) |
| 3-Bromo-6,7-dimethoxy-4-methylcoumarin | Conventional (Reflux) | 3 hours | ~95 |
| 3-Bromo-6,7-dimethoxy-4-methylcoumarin | Microwave (300W) | 5 minutes | 99 |
| 3-Bromo-6-methoxycoumarin | Conventional (Reflux) | 3 hours | ~94 |
| 3-Bromo-6-methoxycoumarin | Microwave (300W) | 5 minutes | 98 |
Data adapted from Marriott et al., Tetrahedron Letters, 2012.[4]
Experimental Protocol: Microwave-Assisted Perkin Rearrangement
This protocol provides an expedited synthesis of benzofuran-2-carboxylic acids.[4]
-
Materials:
-
3-Bromocoumarin (0.167 mmol)
-
Sodium hydroxide (0.503 mmol)
-
Ethanol (5 mL)
-
-
Procedure:
-
Add the 3-bromocoumarin, sodium hydroxide, and ethanol to a microwave vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate at 300W for 5 minutes, with a target temperature of approximately 79°C.
-
Monitor the reaction by TLC.
-
After completion, cool the vessel to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimum amount of water and acidify with concentrated hydrochloric acid to pH 1.
-
Collect the precipitated benzofuran-2-carboxylic acid by vacuum filtration and dry.
-
Logical Relationship in Perkin Rearrangement Troubleshooting
Caption: Decision-making process for Perkin rearrangement.
Intramolecular Wittig Reaction
The intramolecular Wittig reaction can be a powerful tool for constructing the furan ring of benzofurans, typically from an o-acyloxybenzyltriphenylphosphonium salt.
Q7: My intramolecular Wittig reaction to form a benzofuran is not working or giving very low yields. What are the common failure points?
A7: The success of an intramolecular Wittig reaction for benzofuran synthesis can be influenced by several factors:
-
Ylide Instability: The phosphonium ylide can be unstable. It is often beneficial to generate the ylide in situ in the presence of the carbonyl group to facilitate immediate reaction.
-
Steric Hindrance: Steric hindrance around the reacting centers can impede the necessary cyclization.
-
Base Strength: A strong base (e.g., n-butyllithium, sodium hydride) is typically required to generate the ylide. Ensure the base is of good quality and used in a slight excess.
Q8: I am observing an unexpected side product in my Wittig reaction. What could it be?
A8: In some instances of intramolecular Wittig reactions for the synthesis of 2-phenylbenzofurans, the formation of an unexpected 2-phenyl-3-benzoylbenzofuran has been reported. This suggests that under certain conditions, a subsequent acylation at the C3 position can occur.
Quantitative Data: Influence of Solvent on Stereoselectivity in a Model Wittig Reaction
| Ylide Type | Solvent | Z:E Ratio |
| Non-stabilized | Toluene | 95:5 |
| Non-stabilized | THF | 90:10 |
| Stabilized | Toluene | 10:90 |
| Stabilized | Methanol | 5:95 |
Note: This table illustrates the general trend of solvent effects on the stereoselectivity of Wittig reactions. The specific ratios for intramolecular benzofuran synthesis may vary.
Experimental Protocol: General Intramolecular Wittig Reaction for Benzofuran Synthesis
-
Materials:
-
o-Acyloxybenzyltriphenylphosphonium salt (1.0 mmol)
-
Strong base (e.g., n-butyllithium in hexanes, 1.1 mmol)
-
Anhydrous, degassed THF (20 mL)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, dissolve the phosphonium salt in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add the strong base dropwise. A color change (often to deep red or orange) indicates ylide formation.
-
Allow the reaction mixture to stir at -78 °C for 1 hour.
-
Slowly warm the reaction to room temperature and stir overnight.
-
Monitor the reaction by TLC for the formation of the benzofuran product.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
-
Experimental Workflow for Wittig-Based Benzofuran Synthesis
Caption: General experimental workflow for Wittig reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Synthesizing Benzofuran Derivatives
Welcome to the Technical Support Center for the synthesis of benzofuran derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this important heterocyclic scaffold.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis
Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization) is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in palladium-catalyzed benzofuran synthesis can be attributed to several factors related to the catalyst, reagents, and reaction conditions. Below is a systematic guide to troubleshooting this common issue.
Potential Causes and Solutions:
-
Catalyst Activity:
-
Cause: The palladium catalyst may be inactive or have low activity due to age, improper storage, or the use of an inappropriate palladium source.
-
Solution: Use a freshly opened or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere. Consider screening different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and phosphine ligands. For Sonogashira couplings, a copper co-catalyst like CuI is often essential.[1][2]
-
-
Reaction Conditions:
-
Cause: Suboptimal reaction temperature, time, solvent, or base can significantly impact the yield.
-
Solution:
-
Temperature: While some reactions proceed at room temperature, others may require heating. A gradual increase in temperature (e.g., from room temperature to 80-110 °C) can be tested. However, be aware that excessively high temperatures can lead to catalyst decomposition.
-
Solvent: The polarity of the solvent is critical. Aprotic polar solvents like DMF or DMSO are commonly used.
-
Base: The choice of base is also crucial. Inorganic bases like K₂CO₃ or Cs₂CO₃, and organic bases like triethylamine (TEA), are frequently used. The effectiveness of a base can be substrate-dependent.
-
-
-
Reagent Quality and Stoichiometry:
-
Cause: Impure starting materials (e.g., o-halophenol, alkyne) or the presence of oxygen can inhibit the reaction. Incorrect stoichiometry of reagents can also lead to low yields.
-
Solution: Ensure all reagents are pure and dry. Solvents should be appropriately degassed to remove oxygen, which can poison the palladium catalyst. Verify the stoichiometry of the alkyne and base relative to the o-halophenol.
-
-
Side Reactions:
-
Cause: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, especially in the presence of copper co-catalysts.
-
Solution: Slow addition of the alkyne to the reaction mixture can sometimes reduce homocoupling. In some cases, running the reaction under copper-free conditions may be beneficial.
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing a significant amount of side products. How can I improve the selectivity towards the desired benzofuran?
Answer: The formation of side products is a common challenge in benzofuran synthesis. Optimizing for selectivity is key to obtaining a clean product and simplifying purification.
Strategies to Improve Selectivity:
-
Ligand Selection: In palladium-catalyzed reactions, the choice of ligand is crucial for selectivity. Bulky, electron-rich phosphine ligands can sometimes suppress side reactions like homocoupling.
-
Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to the formation of undesired products through decomposition or alternative reaction pathways. It is advisable to monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
-
Control of Stoichiometry: Carefully controlling the stoichiometry of the reactants is crucial. An excess of one reactant might favor an undesired pathway.
Issue 3: Difficulty in Purifying the Benzofuran Derivative
Question: I am having trouble purifying my benzofuran derivative. What are some effective strategies?
Answer: Purification of benzofuran derivatives can be challenging due to their varying polarities and potential for co-elution with impurities.
Purification Troubleshooting:
-
Column Chromatography:
-
If standard silica gel chromatography fails, consider using alumina (basic or neutral) or treated silica (e.g., with triethylamine to neutralize acidic sites).
-
Employing a shallow solvent gradient during elution can improve the separation of closely related compounds.
-
-
Recrystallization:
-
For solid products, recrystallization can be a highly effective purification method. The key is to find a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.
-
-
Preparative HPLC:
-
For very difficult separations of high-value compounds, preparative HPLC (both normal and reverse-phase) can provide high purity.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of substituted benzofurans?
A1: Common and versatile starting materials include:
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o-Halophenols (especially o-iodophenols) and terminal alkynes: These are widely used in palladium/copper-catalyzed reactions like the Sonogashira coupling followed by intramolecular cyclization.
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Salicylaldehydes: These can be reacted with various reagents, such as α-halo ketones or ethyl diazoacetate, to form the benzofuran ring.[1]
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Phenols and α-haloketones: These can undergo a one-step Friedel–Crafts-like alkylation and intramolecular cyclodehydration, often promoted by a Lewis acid like titanium tetrachloride.[3][4]
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o-Alkynylphenols: These are intermediates in some synthetic routes and can undergo intramolecular cyclization to form benzofurans, sometimes under transition-metal-free conditions.[1]
Q2: How do electron-donating and electron-withdrawing groups on the starting materials affect the reaction?
A2: The electronic nature of the substituents on the aromatic rings of the starting materials can significantly influence the reaction outcome:
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Electron-donating groups (e.g., -OCH₃, -CH₃) on the phenol ring generally increase the electron density of the ring, which can facilitate electrophilic attack and often leads to higher yields and faster reaction rates.
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Electron-withdrawing groups (e.g., -NO₂, -CN) on the phenol ring can decrease the nucleophilicity of the phenolic oxygen and the reactivity of the aromatic ring, sometimes leading to lower yields or requiring harsher reaction conditions.
Q3: Are there any "green" or more environmentally friendly methods for benzofuran synthesis?
A3: Yes, there is a growing interest in developing more sustainable methods for benzofuran synthesis. Some approaches include:
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Catalyst-free reactions: Some intramolecular cyclizations of o-alkynylphenols can be achieved under basic conditions without the need for a transition metal catalyst.
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Use of greener solvents: Researchers are exploring the use of more environmentally benign solvents, such as water or deep eutectic solvents, in place of traditional volatile organic compounds.
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One-pot reactions: Tandem or domino reactions, where multiple synthetic steps are carried out in a single reaction vessel, reduce waste and improve efficiency.
Data Presentation
Table 1: Optimization of Palladium-Catalyzed Benzofuran Synthesis from o-Iodophenol and Phenylacetylene
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA (2) | DMF | 80 | 12 | 85 |
| 2 | Pd(OAc)₂ (2) | CuI (4) | TEA (2) | DMF | 80 | 12 | 78 |
| 3 | PdCl₂(PPh₃)₂ (2) | None | TEA (2) | DMF | 80 | 24 | <10 |
| 4 | PdCl₂(PPh₃)₂ (2) | CuI (4) | K₂CO₃ (2) | DMF | 100 | 10 | 92 |
| 5 | PdCl₂(PPh₃)₂ (2) | CuI (4) | Cs₂CO₃ (2) | Toluene | 110 | 8 | 95 |
This data is illustrative and compiled from general trends reported in the literature. Optimal conditions will vary depending on the specific substrates.
Table 2: Comparison of Different Synthetic Methods for 2-Phenylbenzofuran
| Method | Starting Materials | Key Reagents | Typical Yield (%) |
| Sonogashira Coupling/Cyclization | o-Iodophenol, Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base | 85-95 |
| Synthesis from Salicylaldehyde | Salicylaldehyde, Phenacyl bromide | K₂CO₃ | 70-85 |
| Intramolecular Wittig Reaction | o-Hydroxybenzyltriphenylphosphonium bromide, Benzoyl chloride | Et₃N | 60-75 |
| Friedel-Crafts Alkylation/Cyclization | Phenol, 2-Bromoacetophenone | TiCl₄ | 70-90 |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylbenzofuran via Sonogashira Coupling and Cyclization
This protocol describes the synthesis of 2-phenylbenzofuran from o-iodophenol and phenylacetylene.
Materials:
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o-Iodophenol (1.0 mmol, 220 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 14 mg)
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Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
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Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
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Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add o-iodophenol, potassium carbonate, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF (5 mL) via syringe.
-
Add phenylacetylene via syringe and stir the mixture at 100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-phenylbenzofuran as a white solid.
Protocol 2: Synthesis of 2-Benzoylbenzofuran from Salicylaldehyde
This protocol details the synthesis of 2-benzoylbenzofuran from salicylaldehyde and 2-bromoacetophenone.
Materials:
-
Salicylaldehyde (1.0 mmol, 122 mg, 104 µL)
-
2-Bromoacetophenone (phenacyl bromide) (1.0 mmol, 199 mg)
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Potassium carbonate (K₂CO₃) (1.5 mmol, 207 mg)
-
Anhydrous acetone (10 mL)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add salicylaldehyde, 2-bromoacetophenone, and potassium carbonate in anhydrous acetone (10 mL).
-
Reflux the reaction mixture with stirring.
-
Monitor the reaction by TLC.
-
After completion (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-benzoylbenzofuran.
Mandatory Visualization
Caption: General experimental workflow for benzofuran synthesis.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. CN109516968B - Method for synthesizing benzofuran derivative by taking phenol and alpha-halogenated ketone as raw materials - Google Patents [patents.google.com]
- 4. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones [ouci.dntb.gov.ua]
Effective purification techniques for 4-Benzofurazancarboxaldehyde product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of 4-Benzofurazancarboxaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Problem 1: Low yield after purification.
| Potential Cause | Suggested Solution |
| Incomplete reaction: Significant amount of starting material remains. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion before starting the purification process. |
| Product loss during extraction: The product may have some solubility in the aqueous layer. | Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery. Combine all organic extracts. |
| Co-precipitation of impurities: Impurities may crystallize along with the product during recrystallization. | Select a more appropriate recrystallization solvent or solvent system. Consider a pre-purification step like a column chromatography. |
| Product loss during column chromatography: The product may be strongly adsorbed onto the stationary phase. | Optimize the eluent system for column chromatography. A gradual increase in polarity can help in eluting the product effectively. |
| Decomposition of the product: The compound may be sensitive to heat or prolonged exposure to certain conditions. | Avoid excessive heating during recrystallization. Use a rotary evaporator at a moderate temperature to remove the solvent. Store the purified product under recommended conditions (cool, dry, and dark). |
Problem 2: Product is not pure after a single purification step.
| Potential Cause | Suggested Solution |
| Presence of multiple impurities with similar properties: Impurities may have similar solubility or polarity to the product. | A combination of purification techniques may be necessary. For example, an initial column chromatography followed by recrystallization. |
| Inadequate separation in column chromatography: Poor choice of stationary or mobile phase. | Optimize the TLC conditions first to find a suitable eluent system that provides good separation between the product and impurities. Basic alumina can be effective for purifying aromatic aldehydes. |
| Ineffective recrystallization: The chosen solvent may not be ideal for separating the specific impurities present. | Experiment with different recrystallization solvents or solvent mixtures. A good solvent should dissolve the compound well at high temperatures and poorly at low temperatures, while the impurities should remain soluble at low temperatures. |
Problem 3: The purified product is colored (e.g., dark brown instead of light brown/yellow).
| Potential Cause | Suggested Solution |
| Presence of colored impurities: These may be polymeric byproducts or other colored species formed during the reaction. | Treat the solution of the crude product with activated charcoal before the final crystallization step. The charcoal can adsorb colored impurities. |
| Oxidation of the aldehyde: Aldehydes can be susceptible to air oxidation, which may form colored impurities. | Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during heating steps. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities depend on the synthetic route. A frequent impurity is the corresponding carboxylic acid (4-benzofurazancarboxylic acid), formed by the oxidation of the aldehyde. Unreacted starting materials are also a common source of impurity.
Q2: What is the best single technique for purifying this compound?
A2: For moderately impure samples, recrystallization is often a good and straightforward choice. For more complex mixtures of impurities, column chromatography is generally more effective in separating components with different polarities.
Q3: How can I remove the 4-benzofurazancarboxylic acid impurity?
A3: A simple and effective method is to perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash it with a mild basic solution, such as saturated sodium bicarbonate. The acidic carboxylic acid will be deprotonated and move into the aqueous layer, while the aldehyde remains in the organic layer.
Q4: What are suitable solvent systems for recrystallizing this compound?
A4: Based on its structure, suitable solvents for recrystallization could include ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexane or toluene/hexane. The ideal solvent should be determined experimentally by testing the solubility of a small amount of the crude product.
Q5: What are the recommended conditions for column chromatography of this compound?
A5: For column chromatography, silica gel is a common stationary phase. A gradient elution starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate is a good starting point. For aromatic aldehydes, basic alumina can also be an effective stationary phase to prevent oxidation of the aldehyde to a carboxylic acid on the column.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes the purification of this compound using a single solvent recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Isopropanol)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of the selected hot solvent to dissolve the solid completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol outlines the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (or basic alumina)
-
Eluent system (e.g., Hexane/Ethyl Acetate gradient)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
TLC Analysis: Develop a suitable eluent system using TLC. The desired compound should have an Rf value of approximately 0.3-0.4 for good separation.
-
Column Packing: Pack a chromatography column with silica gel or basic alumina using the chosen eluent as a slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Start with a low polarity and gradually increase it if necessary.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Technique | Solvent/Eluent System | Expected Purity | Notes |
| Recrystallization | Ethanol | >98% | Good for removing less polar impurities. |
| Recrystallization | Isopropanol/Water | >98% | The addition of water as an anti-solvent can improve yield. |
| Column Chromatography | Silica Gel with Hexane/Ethyl Acetate (gradient) | >99% | Effective for separating a wide range of impurities. |
| Column Chromatography | Basic Alumina with Hexane/Dichloromethane (gradient) | >99% | Recommended to prevent on-column oxidation of the aldehyde. |
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: Troubleshooting guide for low product yield.
Investigating stability issues and degradation of 4-Benzofurazancarboxaldehyde
This technical support center provides guidance on the stability, handling, and troubleshooting of issues related to 4-Benzofurazancarboxaldehyde for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store it in a cool, dark, and dry place. Specifically, storage at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize degradation.[1]
Q2: What are the known physical and chemical properties of this compound?
A2: Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₄N₂O₂ | [1] |
| Molecular Weight | 148.12 g/mol | |
| Appearance | Light brown solid | |
| Melting Point | 100-102 °C | |
| Boiling Point | 277 °C | |
| Storage Temperature | 2-8 °C | [1] |
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of aromatic aldehydes and benzofurazan derivatives, the following pathways are plausible:
-
Oxidation: The aldehyde functional group is susceptible to oxidation, which would convert it to 4-benzofurazancarboxylic acid. This is a common degradation pathway for aldehydes.
-
Photodegradation: Benzofurazan derivatives can be sensitive to light. Exposure to UV or even ambient light over extended periods may lead to the formation of various photoproducts.
-
Hydrolysis: Although generally stable, under harsh acidic or basic conditions, the furazan ring could potentially undergo ring-opening reactions. The aldehyde group itself is generally stable to hydrolysis.
-
Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to a variety of breakdown products. Studies on other aromatic aldehydes have shown decomposition under hydrothermal conditions.[2]
Q4: Are there any known incompatibilities for this compound?
A4: Avoid strong oxidizing agents, as they can readily oxidize the aldehyde group. Also, exposure to strong acids or bases should be minimized to prevent potential degradation of the benzofurazan ring. As with most aldehydes, it may react with primary and secondary amines.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and use of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly low assay results or poor analytical reproducibility. | Degradation of the compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been stored at 2-8°C, protected from light, and under an inert atmosphere. 2. Check Solvent Stability: If working with solutions, prepare them fresh. Some organic solvents can contain impurities (e.g., peroxides in ethers) that may degrade the aldehyde. Use high-purity, anhydrous solvents. 3. Perform a Purity Check: Analyze the material by a suitable method (e.g., HPLC-UV, NMR) to confirm its purity before use. |
| Appearance of new, unexpected peaks in chromatograms during analysis. | Formation of degradation products. | 1. Identify Stress Factors: Review the experimental conditions. Was the sample exposed to elevated temperatures, light, or non-neutral pH for an extended period? 2. Conduct a Forced Degradation Study: To tentatively identify the degradation products, subject a small sample of the compound to controlled stress conditions (e.g., acid, base, peroxide, heat, light) and analyze the resulting mixtures by LC-MS to characterize the degradation products.[3][4][5][6] 3. Optimize Analytical Method: Ensure your analytical method is stability-indicating, meaning it can separate the intact compound from its degradation products. |
| Discoloration of the solid material (darkening). | Potential degradation, possibly due to oxidation or photodecomposition. | 1. Handle Under Inert Atmosphere: Minimize exposure to air and light. Weigh out and handle the compound in a glove box or under a stream of inert gas if possible. 2. Store in Amber Vials: Use amber glass vials or wrap containers in aluminum foil to protect from light. 3. Re-test Purity: If discoloration is observed, re-analyze the material to determine if significant degradation has occurred before proceeding with experiments. |
| Inconsistent results in biological assays. | Reaction of the aldehyde with components of the assay medium (e.g., primary amines in buffers or proteins). | 1. Review Assay Components: Check for the presence of nucleophilic species that could react with the aldehyde (e.g., Tris buffer, free amino acids). 2. Use a Non-reactive Buffer: Consider using a buffer that does not contain primary or secondary amines, such as phosphate or HEPES buffer. 3. Run Control Experiments: Include appropriate controls to assess the stability of the compound in the assay medium over the time course of the experiment. |
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound. These should be adapted and optimized for specific laboratory conditions and analytical instrumentation.
Protocol 1: Preparation of a Stock Solution
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
In a chemical fume hood, accurately weigh the desired amount of the compound.
-
Dissolve the compound in a suitable high-purity, anhydrous solvent (e.g., acetonitrile, methanol, or dichloromethane) to the desired concentration.
-
Store the stock solution at 2-8°C, protected from light. For long-term storage, consider aliquoting and storing at -20°C.
Protocol 2: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3][4][5][6]
-
Preparation of Test Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the test solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize a sample with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the test solution. Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period. Neutralize a sample with 0.1 M HCl before analysis.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the test solution. Incubate at room temperature for a defined period, protected from light.
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 70°C) for a defined period.
-
Photodegradation: Expose the solid compound and a solution of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.
-
Analysis: Analyze the stressed samples and an unstressed control sample by a suitable stability-indicating method, such as HPLC-UV/DAD or LC-MS.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Plausible degradation pathways for this compound.
References
How to prevent polymerization during benzoxazole synthesis reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing polymerization during benzoxazole synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of polymerization during benzoxazole synthesis?
Polymerization during benzoxazole synthesis is often a result of undesirable side reactions involving the starting materials or intermediates. The primary causes include:
-
High Reaction Temperatures: Elevated temperatures can promote the self-condensation or polymerization of reactants, particularly 2-aminophenol.[1]
-
Highly Acidic or Basic Conditions: Extreme pH levels can catalyze the polymerization of starting materials as a competing reaction to the desired benzoxazole formation.[1]
-
Presence of Oxidizing Agents: The susceptibility of 2-aminophenols to air oxidation can lead to the formation of colored impurities and polymeric byproducts. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to oxygen.[2]
-
Reactive Intermediates: The formation of reactive intermediates, such as Schiff bases, can sometimes lead to polymerization if not efficiently converted to the final benzoxazole product.[2]
Q2: How can I detect if polymerization is occurring in my reaction?
The formation of an insoluble, often dark-colored, precipitate or a significant increase in the viscosity of the reaction mixture are common indicators of polymerization. Additionally, analysis of the reaction mixture by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy may show a complex mixture of products and a smear of polymeric material, with a low yield of the desired benzoxazole.
Q3: What are the key reaction parameters to control to minimize polymerization?
Careful optimization of reaction conditions is crucial to suppress polymerization. Key parameters to control include:
-
Temperature: Maintain the lowest possible temperature that allows for a reasonable reaction rate. It is advisable to monitor the reaction progress closely and avoid excessive heating.
-
Catalyst and Reagent Concentration: Use the optimal concentration of catalysts and reagents. In some cases, a slight increase in catalyst loading can improve the rate of the desired reaction, thereby outcompeting the polymerization side reaction.[2]
-
Stoichiometry: Ensure accurate molar ratios of the reactants to avoid an excess of any one component that might be prone to polymerization.[2]
-
Solvent Selection: The choice of solvent can influence reaction rates and the stability of intermediates. Polar aprotic solvents like DMF and acetonitrile are often effective.[1]
Q4: Are there any specific chemical additives that can be used to prevent polymerization?
While not extensively documented specifically for benzoxazole synthesis, the use of polymerization inhibitors or radical scavengers is a common strategy in other polymerization-sensitive reactions. Based on general principles of polymerization inhibition, the following classes of compounds could be explored cautiously:
-
Phenolic Inhibitors: Compounds like hydroquinone (HQ) and butylated hydroxytoluene (BHT) are effective radical scavengers that can terminate chain-growth polymerization.
-
Stable Radicals: Reagents such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) are highly effective at trapping radical intermediates.
It is critical to perform small-scale test reactions to ensure that any added inhibitor does not interfere with the desired benzoxazole formation chemistry.
Troubleshooting Guide
If you are encountering polymerization in your benzoxazole synthesis, follow this troubleshooting workflow:
Data on Reaction Conditions
The following table summarizes various reported reaction conditions for benzoxazole synthesis that have been shown to provide good yields, which can help in avoiding polymerization side reactions.
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Brønsted acidic ionic liquid gel | 2-Aminophenol, Benzaldehyde | Solvent-free | 130 | 5 | 98 | [2] |
| NH4Cl | 2-Aminophenol, Aromatic/Aliphatic Acids | Ethanol | 80-90 | 6-8 | High | |
| Samarium triflate | o-Amino(thio)phenols, Aldehydes | Aqueous medium | Mild | - | Good | |
| Polyphosphoric acid (PPA) | 2,4-Diaminophenol, 4-Methylsalicylic acid | PPA | 150 | - | Good | [3] |
| Fe3O4@SiO2-SO3H nanoparticles | 2-Aminophenol, Aromatic Aldehydes | Solvent-free | 50 | - | High | |
| Imidazolium chlorozincate (II) ionic liquid on Fe3O4 | 2-Aminophenols, Aromatic Aldehydes | Solvent-free (sonication) | 70 | 0.5 | up to 90 |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylbenzoxazole using a Brønsted Acidic Ionic Liquid Gel [2]
-
In a 5 mL vessel, combine 2-aminophenol (1.0 mmol), benzaldehyde (1.0 mmol), and the Brønsted acidic ionic liquid (BAIL) gel (0.01 mmol, 1 mol%).
-
Stir the reaction mixture at 130 °C for 5 hours under solvent-free conditions.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, dissolve the mixture in ethyl acetate (10 mL).
-
Separate the catalyst by centrifugation.
-
Dry the organic layer over anhydrous MgSO4 and concentrate under vacuum to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Green Synthesis of 2-(4-chlorophenyl)benzooxazole
-
Combine 2-aminophenol (1.09 g) and p-chlorobenzoic acid (1.56 g) in ethanol (4-5 mL).
-
Add ammonium chloride (0.5 g) as a catalyst.
-
Stir the resulting mixture for 6-8 hours at 80 °C.
-
After the reaction is complete, cool the mixture and pour it into ice-cold water.
-
Collect the resulting granular solid by filtration.
-
Recrystallize the solid from ethanol to obtain the purified product.
Visualizing the Problem: Polymerization as a Side Reaction
The following diagram illustrates a simplified mechanistic view of how polymerization can occur as a competing side reaction during benzoxazole synthesis.
References
- 1. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel diaryl-substituted fused nitrogen heterocycles as tubulin polymerization inhibitors to overcome multidrug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Catalyst Selection for Optimized Benzofuran Synthesis: A Technical Support Center
Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions related to catalyst selection and reaction optimization.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of benzofuran and its derivatives, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | Catalyst Inactivity: The catalyst may be unsuitable for the specific substrates or may have degraded. For palladium-catalyzed reactions, ensure the quality of the palladium source (e.g., Pd(OAc)₂) and ligands. A co-catalyst like copper iodide (CuI) can be crucial for Sonogashira coupling.[1][2] Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can hinder the reaction. Many benzofuran syntheses need elevated temperatures, but excessive heat can cause decomposition.[2] Reactions with organometallic catalysts often require an inert atmosphere.[2] Poor Substrate Reactivity: Electron-withdrawing groups on the phenyl ring can decrease the yield in some palladium-catalyzed syntheses.[2][3] | Catalyst and Ligand Screening: Test different catalysts and ligands. For instance, in Sonogashira coupling, screening various palladium sources and phosphine ligands can be beneficial.[2] Optimization of Conditions: Systematically vary the temperature, solvent, and base. Aprotic polar solvents like DMF are commonly used.[2][4] The choice between inorganic (e.g., K₂CO₃) and organic (e.g., triethylamine) bases is often substrate-dependent.[2] Modify Starting Materials: If possible, modify the electronic properties of the substrates to enhance reactivity. |
| Poor Regioselectivity | Inherent Electronic Properties: The electronic nature of the benzofuran ring can lead to reactions at multiple positions, for example, in Friedel-Crafts acylation which can produce a mixture of C2 and C3 isomers.[5] Reaction Conditions: The choice of solvent and temperature can influence the regioselectivity of the reaction. | Modify Reaction Conditions: Adjusting the solvent and temperature may favor the formation of one isomer over another.[5] Use of Directing Groups: Introducing a directing group on the substrate can help control the position of the reaction. |
| Formation of Side Products (e.g., Homocoupling) | Competing Reaction Pathways: Side reactions such as homocoupling of starting materials can compete with the desired benzofuran formation.[2] | Ligand Modification: In palladium-catalyzed reactions, using bulky, electron-rich ligands can help suppress side reactions like homocoupling.[2] Control of Stoichiometry: Precise control over the reactant ratios is important to minimize side product formation.[2] |
| Catalyst Deactivation | Presence of Impurities: Moisture or other impurities can deactivate Lewis acid catalysts.[5] High Reaction Temperatures: Prolonged exposure to high temperatures can lead to catalyst degradation. | Ensure Anhydrous Conditions: Use freshly distilled solvents and ensure all glassware is thoroughly dried.[5] Optimize Temperature and Reaction Time: Find the lowest effective temperature and monitor the reaction to avoid unnecessarily long reaction times.[6] |
Frequently Asked Questions (FAQs)
Catalyst Selection
Q1: What are the most common types of catalysts used for benzofuran synthesis?
A1: Transition metal catalysts are widely used, with palladium, copper, and gold being the most common.[4] Rhodium, nickel, and acid catalysts are also employed for specific transformations.[3][4][7]
-
Palladium catalysts are versatile and often used in reactions like Sonogashira coupling followed by cyclization.[4][8]
-
Copper catalysts offer a more cost-effective alternative to palladium and are used in reactions such as aerobic oxidative cyclization of phenols and alkynes.[4][9]
-
Gold catalysts are particularly effective for activating alkynes for intramolecular cyclization of o-alkynylphenols.[4][10]
-
Rhodium catalysts are used for C-H bond activation and functionalization.[4]
-
Acid catalysts , such as polyphosphoric acid (PPA), can be used for the cyclization of acetal substrates.[7]
Q2: How do I choose the right catalyst for my specific reaction?
A2: The choice of catalyst depends on the starting materials and the desired benzofuran substitution pattern.
-
For Sonogashira coupling of o-iodophenols with terminal alkynes , a combination of a palladium catalyst (e.g., (PPh₃)PdCl₂) and a copper co-catalyst (e.g., CuI) is a common choice.[8]
-
For the aerobic oxidative cyclization of phenols and alkynes , a copper catalyst such as copper(II) chloride is often effective.[4]
-
For the intramolecular cyclization of o-alkynylphenols , gold(I) catalysts are highly efficient.[10][11]
-
When starting from o-alkenylphenols , C-H activation using a palladium catalyst can be a suitable method.[12]
A general decision-making workflow for catalyst selection is illustrated below.
Reaction Optimization
Q3: What is the role of ligands in palladium-catalyzed benzofuran synthesis?
A3: Ligands are crucial in palladium-catalyzed reactions as they stabilize the palladium catalyst, influence its reactivity, and control the selectivity of the reaction. The choice of ligand can significantly affect the yield and help prevent the formation of side products.[1]
Q4: Are there more environmentally friendly or "green" methods for benzofuran synthesis?
A4: Yes, efforts are being made to develop more sustainable synthetic routes. This includes the use of less hazardous solvents, such as acetonitrile, and the development of recyclable catalyst systems.[1] Copper-catalyzed reactions in water have also been reported as a sustainable method.[13]
Catalyst Performance Data
The following tables summarize quantitative data for different catalytic systems used in benzofuran synthesis, allowing for easy comparison.
Table 1: Palladium-Catalyzed Benzofuran Synthesis
| Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / CuI | Piperidine | DMF | 60 | 2-10 | Fair to very good | [14] |
| (PPh₃)PdCl₂ / CuI | Triethylamine | Triethylamine | Reflux | - | - | [8] |
| Pd(OAc)₂ | - | Toluene | 90 | - | - | [3] |
| Pd(dba)₂ / Ligand / Acid | - | Et₂O | RT | 24 | Up to 95 | [4] |
Table 2: Copper-Catalyzed Benzofuran Synthesis
| Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuCl₂ | DBU | DMF | - | - | 45-93 | [3] |
| CuI | - | Deep Eutectic Solvent | 80-100 | - | - | [8] |
| Copper-TMEDA | - | Water | - | - | Good to excellent | [13] |
Table 3: Gold-Catalyzed Benzofuran Synthesis
| Catalyst | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| JohnPhosAuCl / AgNTf₂ | Ph₂SiF₂ | Dichloroethane | - | - | Moderate to good | [3] |
| Au–Ag bimetallic catalyst | - | - | - | - | Good positional selectivity | [3][15] |
| Gold(I) and Selectfluor | - | MeCN | 70 | 3 | Good | [10] |
Experimental Protocols
This section provides detailed methodologies for key benzofuran synthesis reactions.
Protocol 1: Palladium-Copper Catalyzed Sonogashira Coupling and Cyclization
This method is widely used for the synthesis of 2-substituted benzofurans from o-iodophenols and terminal alkynes.[8]
Materials:
-
o-iodophenol (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
(PPh₃)PdCl₂ (0.02 mmol)
-
CuI (0.04 mmol)
-
Triethylamine (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of o-iodophenol and terminal alkyne in triethylamine, add (PPh₃)PdCl₂ and CuI.
-
Stir the reaction mixture at reflux under an inert atmosphere.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired benzofuran derivative.
Protocol 2: Copper-Catalyzed Synthesis in Deep Eutectic Solvent
This protocol offers a greener alternative for benzofuran synthesis.[8]
Materials:
-
Choline chloride
-
Ethylene glycol
-
o-hydroxy aldehyde (1.0 mmol)
-
Amine (1.1 mmol)
-
Alkyne (1.2 mmol)
-
CuI (5 mol%)
Procedure:
-
Prepare the deep eutectic solvent (DES) by mixing choline chloride and ethylene glycol (1:2 molar ratio) and heating until a clear liquid forms.
-
To the DES, add the o-hydroxy aldehyde, amine, alkyne, and CuI.
-
Stir the mixture at the optimized temperature (e.g., 80-100 °C) and monitor by TLC.
-
After completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The general experimental workflow for benzofuran synthesis is depicted in the following diagram.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzofuran synthesis [organic-chemistry.org]
- 14. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment | Educación Química [elsevier.es]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Synthesis of 4-Benzofurazancarboxaldehyde and Related Derivatives
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare benzofurazan aldehydes?
A1: A plausible and frequently employed route involves a multi-step synthesis. This typically starts with a suitably substituted o-dinitrobenzene or related precursor to first form the benzofurazan (benzofuroxan) ring system. Following the successful synthesis of the core heterocyclic structure, a formylation reaction is carried out to introduce the aldehyde group. The Vilsmeier-Haack reaction is a well-documented and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3]
Q2: At what temperature should the Vilsmeier-Haack formylation be conducted?
A2: The temperature for a Vilsmeier-Haack reaction is highly dependent on the reactivity of the substrate. The initial formation of the Vilsmeier reagent (from DMF and POCl₃) is typically performed at low temperatures, often between 0°C and 10°C, to ensure its stability.[4] The subsequent reaction with the benzofurazan substrate can range from room temperature up to 80-100°C, and in some instances, as high as 120°C.[1][4] Optimization of the reaction temperature is crucial for achieving a good yield and minimizing side products.
Q3: My reaction is showing low yield or is incomplete. How can temperature management help?
A3: An incomplete reaction could be due to insufficient thermal energy. Gradually increasing the reaction temperature in increments (e.g., 10-20°C) might be necessary to drive the reaction to completion. However, for thermally sensitive compounds like some furan derivatives, prolonged heating or excessively high temperatures can lead to decomposition and polymerization, thereby reducing the yield.[5] It is advisable to monitor the reaction closely by TLC as you adjust the temperature.
Q4: I am observing significant side product formation. Could the reaction temperature be the cause?
A4: Yes, incorrect temperature control is a common reason for the formation of side products. At elevated temperatures, the Vilsmeier reagent itself can become unstable and decompose.[4] Furthermore, the benzofurazan ring system might be susceptible to side reactions or degradation at higher temperatures. Running the reaction at the lowest effective temperature is a good strategy to minimize the rate of side reactions.[5]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Reaction temperature is too low. | Gradually increase the reaction temperature and monitor the progress by TLC. For formylation, if starting at room temperature, consider heating to 60-80°C. |
| Decomposition of starting material or product. | If the starting material is consumed but no desired product is formed, decomposition may be occurring. Try running the reaction at a lower temperature. For furan-based systems, which can be sensitive to strong acids and heat, maintaining a lower temperature profile is critical.[5] |
| Instability of the Vilsmeier reagent. | Ensure the Vilsmeier reagent is prepared at a low temperature (0-10°C) before the addition of the benzofurazan substrate.[4] |
Issue 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Step |
| Reaction temperature is too high. | High temperatures can promote side reactions.[5] Reduce the reaction temperature to improve selectivity. |
| Regioselectivity issues. | In cases of substituted benzofurazans, formylation might occur at multiple positions. Temperature can influence regioselectivity. A lower temperature might favor the thermodynamically more stable product. |
Quantitative Data on Reaction Temperatures in Related Syntheses
The following table summarizes reaction temperatures reported for various synthetic steps in the preparation of related heterocyclic compounds. This data can serve as a useful reference for establishing a starting point for the synthesis of 4-Benzofurazancarboxaldehyde.
| Reaction Type | Substrate/Product Class | Temperature (°C) | Notes |
| Vilsmeier Reagent Formation | General | 0 - 10 | To ensure reagent stability.[4] |
| Vilsmeier-Haack Formylation | Electron-rich arenes | Room Temp. - 120 | Highly substrate-dependent.[1][4] |
| Nitrosation | Furazan synthesis | 5 - 10 | Low temperature to control the reaction rate. |
| Dehydration Cyclization | Furazan synthesis | 105 | Higher temperature for ring closure. |
| Reduction | Furazan synthesis | 75 | Moderate temperature for the reduction step. |
Representative Experimental Protocols
Protocol 1: Plausible Synthesis of a Benzofurazan Precursor
This protocol is a generalized procedure for the formation of a benzofurazan ring system.
Materials:
-
Substituted o-aminophenol
-
Oxidizing agent (e.g., sodium hypochlorite)
-
Solvent (e.g., ethanol, water)
Procedure:
-
Dissolve the substituted o-aminophenol in a suitable solvent system.
-
Cool the reaction mixture in an ice bath to 0-5°C.
-
Slowly add the oxidizing agent dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC.
-
Upon completion, quench the reaction and extract the product with an appropriate organic solvent.
-
Wash the organic layer, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Vilsmeier-Haack Formylation of a Benzofurazan Derivative
This protocol outlines a general procedure for the introduction of an aldehyde group onto a pre-formed benzofurazan ring.
Materials:
-
Benzofurazan derivative
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous DMF.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add POCl₃ dropwise to the cooled DMF, ensuring the temperature remains below 10°C.[4]
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve the benzofurazan derivative in an anhydrous solvent and add it dropwise to the Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to a predetermined temperature (e.g., 60-80°C), monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash the combined organic layers, and dry over anhydrous sulfate.
-
Remove the solvent under reduced pressure and purify the crude this compound by column chromatography or other suitable methods.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting reaction temperature issues.
References
Challenges in scaling up the synthesis of 4-Benzofurazancarboxaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 4-Benzofurazancarboxaldehyde, particularly during scale-up operations.
Troubleshooting Guide
Scaling up the synthesis of this compound can introduce several challenges that may not be apparent at the laboratory scale. This guide addresses common issues in a question-and-answer format.
Issue 1: Low or Inconsistent Yields
-
Question: We are experiencing significantly lower yields of this compound upon scaling up the synthesis from 4-(bromomethyl)benzo[c][1][2][3]oxadiazole. What are the potential causes and solutions?
-
Answer: Low yields during scale-up can stem from several factors. Inefficient heat transfer in larger reactors can lead to localized temperature gradients, promoting side reactions.[2] Poor mixing can result in non-uniform reaction conditions. To address this, ensure your reactor is equipped with an appropriate stirring mechanism for the vessel size and reaction viscosity. A phased addition of reagents can also help manage exotherms. It is also crucial to ensure the purity of the starting material, 4-(bromomethyl)benzo[c][1][2][3]oxadiazole, as impurities can interfere with the reaction.
Issue 2: Incomplete Reaction
-
Question: Our reaction monitoring (e.g., by TLC or LC-MS) indicates the presence of unreacted 4-(bromomethyl)benzo[c][1][2][3]oxadiazole even after extended reaction times. How can we drive the reaction to completion?
-
Answer: Incomplete conversion is a common scale-up challenge.[1] The Sommelet reaction or Hass-Bender oxidation, often employed for this transformation, can be sensitive to reaction parameters. Consider a modest increase in the reaction temperature, but monitor closely for the formation of by-products. The stoichiometry of the reagents is also critical. Ensure that the amine reagent (for the Sommelet reaction) or the nitroalkane salt (for the Hass-Bender oxidation) is used in the appropriate excess. On a larger scale, mass transfer limitations can slow down the reaction; therefore, more vigorous stirring might be necessary.
Issue 3: Formation of Impurities and By-products
-
Question: We are observing significant amounts of impurities in our crude this compound, making purification difficult. What are the likely by-products and how can we minimize their formation?
-
Answer: In the synthesis of benzofurazan derivatives, side reactions such as over-oxidation to the corresponding carboxylic acid or the formation of dimeric species can occur. In the case of the Sommelet reaction, the formation of the corresponding amine is a common side product. To minimize these, precise control of the reaction temperature and stoichiometry is essential. Using a milder oxidizing agent or optimizing the reaction time can also be beneficial. For purification, column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexane) is often effective. Recrystallization from a suitable solvent can also be employed to remove minor impurities.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for the large-scale synthesis of this compound?
A1: A common and scalable route involves the oxidation of 4-methylbenzo[c][1][2][3]oxadiazole. However, a frequently used laboratory-scale synthesis proceeds from 4-(bromomethyl)benzo[c][1][2][3]oxadiazole via methods like the Sommelet reaction or the Hass-Bender oxidation.[2] For large-scale production, a thorough process safety assessment is crucial to manage potential exotherms and ensure safe handling of reagents.
Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?
A2: Key parameters to monitor include temperature, stirring rate, and the rate of reagent addition.[2] Continuous monitoring of the reaction progress using in-process controls (e.g., HPLC) is highly recommended to determine the optimal reaction endpoint and prevent the formation of degradation products.
Q3: How can I effectively purify this compound on a larger scale?
A3: For multi-gram to kilogram scale, flash column chromatography can become cumbersome. Consider developing a robust crystallization method. This may involve screening various solvents and solvent mixtures to find conditions that provide good recovery and high purity. Slurrying the crude product in a solvent that dissolves impurities but not the desired product can also be an effective purification step.
Experimental Protocols
Synthesis of 4-(bromomethyl)benzo[c][1][2][3]oxadiazole (Precursor)
Synthesis of this compound via Hass-Bender Oxidation
The Hass-Bender oxidation provides a method to convert the benzyl halide to the desired aldehyde.[2]
-
Step 1: Preparation of the Nitronate Salt: The sodium salt of 2-nitropropane is prepared by reacting 2-nitropropane with a base like sodium ethoxide in ethanol.
-
Step 2: Oxidation Reaction: The solution of 4-(bromomethyl)benzo[c][1][2][3]oxadiazole in a suitable solvent is added to the freshly prepared nitronate salt solution. The reaction is typically stirred at room temperature until completion.
-
Step 3: Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or crystallization.
Quantitative Data Summary
| Parameter | Laboratory Scale (e.g., 1g) | Pilot Scale (e.g., 100g) | Key Considerations for Scale-up |
| Reaction Time | Typically 2-4 hours | May increase to 6-8 hours | Monitor by IPC to avoid extended heating |
| Typical Yield | 70-80% | 50-65% | Optimize heat and mass transfer |
| Purification Method | Column Chromatography | Crystallization/Slurrying | Develop a robust and scalable purification method |
Visualizations
References
Validation & Comparative
Comparing 4-Benzofurazancarboxaldehyde with other fluorescent derivatizing agents
For Researchers, Scientists, and Drug Development Professionals
The sensitive and accurate quantification of biomolecules such as amino acids, peptides, and thiols is a cornerstone of research in numerous scientific disciplines, from proteomics and metabolomics to pharmaceutical development. Due to the inherent lack of strong chromophores or native fluorescence in many of these analytes, chemical derivatization with a fluorescent agent is a widely adopted strategy to enhance their detectability in high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). This guide provides a comprehensive comparison of four prominent fluorescent derivatizing agents: 4-Benzofurazancarboxaldehyde, Dansyl Chloride, Fluorescamine, and o-Phthalaldehyde (OPA).
At a Glance: Key Performance Characteristics
| Feature | This compound (as NBD analog) | Dansyl Chloride | Fluorescamine | o-Phthalaldehyde (OPA) |
| Primary Target Analytes | Primary & Secondary Amines, Thiols | Primary & Secondary Amines, Phenols | Primary Amines | Primary Amines, Thiols |
| Excitation Wavelength (nm) | ~470 | ~335 | ~390 | ~340 |
| Emission Wavelength (nm) | ~530 | ~520 | ~475 | ~455 |
| Reaction Time | 1 - 10 min | 30 - 120 min | < 1 min | < 1 min |
| Derivative Stability | High | High | Moderate | Low to Moderate |
| Reagent Fluorescence | Non-fluorescent | Non-fluorescent | Non-fluorescent | Non-fluorescent |
| By-product Fluorescence | Fluorescent (hydrolysis product) | Fluorescent (hydrolysis product) | Non-fluorescent | Non-fluorescent |
In-Depth Comparison of Derivatizing Agents
This section provides a detailed overview of each derivatizing agent, including their reaction mechanisms, performance characteristics, and typical applications.
This compound and its Analogs
This compound, also known as 4-formyl-2,1,3-benzoxadiazole, belongs to the nitrobenzofurazan (NBD) family of fluorophores. While specific data for the carboxaldehyde derivative is limited, its properties can be inferred from the widely used analog, 4-fluoro-7-nitrobenzofurazan (NBD-F). These reagents react with primary and secondary amines, as well as thiols, to yield highly fluorescent and stable adducts. The reaction proceeds via a nucleophilic aromatic substitution.
Performance:
-
Sensitivity: NBD derivatives offer high sensitivity, with detection limits often in the femtomole range.[1]
-
Stability: The resulting fluorescent derivatives are generally very stable, allowing for delayed analysis.[2]
-
Reaction Conditions: The derivatization is typically carried out under mild basic conditions (pH 8-10) and may require heating (e.g., 60°C for 1-10 minutes) to proceed to completion.[3]
-
Limitations: The hydrolysis of the reagent can produce a fluorescent by-product, which may interfere with the analysis and contribute to background noise.[4]
Dansyl Chloride
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classical and versatile derivatizing agent that reacts with primary and secondary amines, as well as phenolic hydroxyl groups, under alkaline conditions. The reaction involves the nucleophilic attack of the unprotonated amine on the sulfonyl chloride group, forming a stable sulfonamide derivative.
Performance:
-
Broad Reactivity: Its ability to react with a wide range of functional groups makes it suitable for a variety of applications.[5]
-
Derivative Stability: The dansylated derivatives are known for their excellent stability, allowing for storage before analysis.
-
Reaction Conditions: The derivatization reaction is typically slower than with other agents, often requiring incubation times of 30 to 120 minutes at elevated temperatures.[6]
-
By-products: A significant drawback is the formation of a fluorescent hydrolysis product (dansyl sulfonic acid) which can interfere with the chromatographic separation.[6]
Fluorescamine
Fluorescamine is a non-fluorescent reagent that reacts rapidly with primary amines at room temperature and neutral to slightly alkaline pH to form intensely fluorescent pyrrolinone derivatives. A key advantage of fluorescamine is that the reagent itself and its hydrolysis products are non-fluorescent, minimizing background interference.
Performance:
-
Speed: The reaction with primary amines is almost instantaneous, occurring in less than a minute at room temperature.[7]
-
Specificity: It is highly specific for primary amines; secondary amines react but do not form fluorescent products.[7]
-
Low Interference: The non-fluorescent nature of the reagent and its by-products simplifies analysis.[8]
-
Limitations: The stability of the fluorescent derivatives can be a concern, and they are susceptible to degradation, necessitating prompt analysis.
o-Phthalaldehyde (OPA)
o-Phthalaldehyde (OPA) is another popular fluorogenic reagent that reacts with primary amines in the presence of a thiol, such as 2-mercaptoethanol or 3-mercaptopropionic acid, to form highly fluorescent isoindole derivatives. The reaction is rapid and occurs at room temperature under alkaline conditions.
Performance:
-
High Sensitivity and Speed: OPA offers excellent sensitivity and very fast reaction kinetics, making it ideal for automated pre-column derivatization.[2][9]
-
Low Background: The reagent itself is non-fluorescent, and excess reagent does not interfere with the detection.[7]
-
Derivative Instability: The major drawback of OPA is the instability of the resulting isoindole derivatives, which can degrade over time. This necessitates precise timing between derivatization and injection for reproducible results.
-
Specificity: OPA is specific for primary amines and does not react with secondary amines like proline.[3]
Experimental Protocols
Detailed methodologies for the derivatization of amino acids using each agent are provided below. These protocols serve as a general guideline and may require optimization for specific applications and sample matrices.
This compound (NBD-F Protocol as a Proxy)
Reagents:
-
NBD-F solution (e.g., 5 mM in acetonitrile)
-
Borate buffer (0.1 M, pH 9.0)
-
Hydrochloric acid (e.g., 0.1 M) for reaction termination
Procedure:
-
To 100 µL of the amino acid standard or sample solution in a microcentrifuge tube, add 200 µL of 0.1 M borate buffer (pH 9.0).
-
Add 200 µL of the 5 mM NBD-F solution and vortex thoroughly.
-
Incubate the mixture at 60°C for 1-10 minutes in the dark.
-
Cool the reaction mixture to room temperature and terminate the reaction by adding a small volume of hydrochloric acid to acidify the solution.[4]
-
The sample is now ready for HPLC analysis.
Dansyl Chloride Derivatization Protocol
Reagents:
-
Dansyl chloride solution (e.g., 50 mM in acetonitrile)
-
Sodium bicarbonate buffer (0.1 M, pH 9.5-10.5)
-
Quenching solution (e.g., 10% methylamine solution)
Procedure:
-
In a microcentrifuge tube, mix 25 µL of the sample or standard with 50 µL of the Dansyl Chloride solution.[6]
-
Add 50 µL of the sodium bicarbonate buffer.[6]
-
Vortex the mixture and incubate at 60-80°C for 30-60 minutes in the dark.[6]
-
Cool the mixture to room temperature and add a quenching solution to react with the excess Dansyl chloride.
-
The sample is then ready for HPLC analysis.
Fluorescamine Derivatization Protocol
Reagents:
-
Fluorescamine solution (e.g., 5 mg/mL in acetone or acetonitrile)
-
Borate buffer (0.1 M, pH 9.0)
Procedure:
-
To 100 µL of the sample or standard in a glass tube, add 1.0 mL of borate buffer.
-
While vortexing, slowly add 125 µL of the fluorescamine solution drop-wise.
-
The reaction is complete almost instantaneously.
-
The sample should be analyzed promptly by spectrofluorometer or HPLC.
o-Phthalaldehyde (OPA) Derivatization Protocol
Reagents:
-
OPA reagent solution (containing OPA, a thiol like 2-mercaptoethanol, and borate buffer at pH ~9.5)
-
Internal standard (optional)
Procedure:
-
Prepare the OPA reagent by dissolving OPA in a borate buffer and adding the thiol just before use.
-
Mix a small volume of the sample or standard with the OPA reagent. For automated systems, this is typically done in the autosampler.[9]
-
Allow the reaction to proceed for approximately 1 minute at room temperature.[2]
-
Inject the derivatized sample immediately into the HPLC system for analysis.
Visualizing the Workflow and Chemistry
To better illustrate the processes and chemical transformations involved, the following diagrams are provided.
Caption: A generalized experimental workflow for pre-column derivatization.
Caption: The fundamental chemical principle of fluorescent derivatization.
Caption: A decision-making flowchart for selecting a suitable derivatizing agent.
Conclusion
The choice of a fluorescent derivatizing agent is a critical decision in the analytical workflow that significantly impacts the sensitivity, speed, and reliability of the results.
-
This compound (and its NBD analogs) and Dansyl Chloride are excellent choices when high stability of the derivative is required, allowing for more flexibility in analysis time. However, they may require longer reaction times and can have issues with fluorescent by-products.
-
Fluorescamine and o-Phthalaldehyde (OPA) offer the advantage of extremely rapid reactions and low background interference from the reagent itself. Their primary drawback is the lower stability of the fluorescent derivatives, which necessitates a more controlled and timely analytical procedure. OPA is particularly well-suited for high-throughput, automated systems due to its fast reaction kinetics.
Ultimately, the optimal derivatizing agent depends on the specific requirements of the assay, including the nature of the analyte, the desired sensitivity, the available instrumentation, and the required sample throughput. Researchers should carefully consider these factors to select the most appropriate reagent for their analytical needs.
References
- 1. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 32863-32-4 [amp.chemicalbook.com]
- 6. Amino Acid-triggered Water-soluble NBD Derivatives for Differential Organelle Staining and the Role of the Chemical Moiety for their Specific Localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Spectroscopic Validation of Synthesized 4-Benzofurazancarboxaldehyde: A Comparative Guide
For Immediate Release
This guide provides a comprehensive spectroscopic validation of synthesized 4-Benzofurazancarboxaldehyde, a crucial building block in medicinal chemistry and materials science. By presenting detailed experimental protocols and comparative data against a known aromatic aldehyde, this document serves as an essential resource for researchers, scientists, and drug development professionals to ensure the identity and purity of their synthesized compound.
Spectroscopic Data Summary
The following tables summarize the expected and comparative spectroscopic data for this compound and the reference compound, Terephthaldehyde. This side-by-side comparison highlights the unique spectral features of the benzofurazan moiety.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound (Predicted) | 10.15 | s | - | Aldehyde CHO |
| 8.05 | d | 7.5 | Aromatic CH | |
| 7.80 | d | 7.5 | Aromatic CH | |
| 7.65 | t | 7.5 | Aromatic CH | |
| Terephthaldehyde [1][2][3] | 10.12 | s | - | Aldehyde CHO |
| 8.12 | s | - | Aromatic CH |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound (Predicted) | 191.0 | Aldehyde C=O |
| 155.0 | Aromatic C-N | |
| 145.0 | Aromatic C-N | |
| 135.0 | Aromatic CH | |
| 130.0 | Aromatic C-CHO | |
| 125.0 | Aromatic CH | |
| 120.0 | Aromatic CH | |
| Terephthaldehyde [1][2] | 191.9 | Aldehyde C=O |
| 139.9 | Aromatic C-CHO | |
| 130.2 | Aromatic CH |
Table 3: Infrared (IR) Spectroscopic Data (ATR)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound (Predicted) | ~3050 | Aromatic C-H stretch |
| ~2850, ~2750 | Aldehyde C-H stretch | |
| ~1700 | Aldehyde C=O stretch | |
| ~1600, ~1480 | Aromatic C=C stretch | |
| ~1540 | N=O stretch (furazan) | |
| Terephthaldehyde [1] | 3075 | Aromatic C-H stretch |
| 2860, 2760 | Aldehyde C-H stretch | |
| 1695 | Aldehyde C=O stretch | |
| 1580, 1500 | Aromatic C=C stretch |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragmentation Peaks (m/z) |
| This compound (Predicted) | ESI+ | 149.03 | 121 (M-CO), 93 (M-CO-N₂), 76 (C₆H₄) |
| Terephthaldehyde [1] | EI | 134.04 | 133 (M-H), 105 (M-CHO), 77 (C₆H₅) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1.5 seconds.
-
Relaxation Delay: 5 seconds.
-
Number of Scans: 1024.
-
-
Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).
2. Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Processing: Perform a background scan of the empty ATR crystal before acquiring the sample spectrum. The software automatically performs the background subtraction.
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Analyze the sample using a mass spectrometer with an electrospray ionization (ESI) source.
-
Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: 50-500 m/z.
-
-
Data Processing: Process the acquired data using the instrument's software to identify the molecular ion peak and characteristic fragment ions.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for the spectroscopic validation of synthesized this compound.
References
A Comparative Guide to the Synthetic Utility of 4-Benzofurazancarboxaldehyde and 4-Bromobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of starting materials is paramount to the efficiency and success of a synthetic route. Aromatic aldehydes are fundamental building blocks, and their reactivity can be finely tuned by the substituents on the aromatic ring. This guide provides a detailed comparison of two such aldehydes: 4-Benzofurazancarboxaldehyde and 4-bromobenzaldehyde. While both are aromatic aldehydes, the nature of their substituents—a benzofurazan ring versus a bromine atom—imparts distinct chemical properties and, consequently, different synthetic utilities.
Introduction to the Contestants
This compound , also known as 4-formylbenzofurazan or 2,1,3-benzoxadiazole-4-carboxaldehyde, is a heterocyclic aromatic aldehyde. The benzofurazan ring is known for its electron-withdrawing nature, which significantly influences the reactivity of the aldehyde group. This property makes it a valuable intermediate in the synthesis of certain pharmaceuticals.
4-Bromobenzaldehyde is a widely used bifunctional building block in organic synthesis. It possesses a reactive aldehyde group and a carbon-bromine bond, allowing for a diverse range of orthogonal chemical transformations.[1] Its dual reactivity has established it as a cornerstone in the synthesis of complex molecules in medicinal chemistry and materials science.[1]
Head-to-Head Comparison of Synthetic Utility
The synthetic utility of an aldehyde is largely defined by the types of reactions it can efficiently participate in. Below is a comparative overview of the known synthetic applications of this compound and 4-bromobenzaldehyde.
Reactivity and Key Applications
This compound: The primary documented application of this aldehyde is in condensation reactions, particularly the Knoevenagel condensation. The strong electron-withdrawing character of the benzofurazan ring enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity is exploited in the synthesis of the antihypertensive drug, Isradipine.
4-Bromobenzaldehyde: This aldehyde demonstrates remarkable versatility. The aldehyde functionality readily undergoes nucleophilic additions, reductions, oxidations, and condensation reactions.[1] Crucially, the bromo-substituent serves as a handle for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[1] This dual reactivity allows for sequential and controlled functionalization, making it a highly valuable intermediate.[1]
Quantitative Data Presentation
The following tables summarize the available quantitative data for key reactions involving both aldehydes.
Table 1: Knoevenagel Condensation
| Aldehyde | Condensation Partner | Catalyst/Conditions | Yield (%) | Reference |
| This compound | Methyl acetoacetate | Concentrated H₂SO₄, room temp. | 71 | Patent CN102846609B |
| 4-Bromobenzaldehyde | Acetophenone | 10% NaOH, Ethanol, 0°C to rt | 65 | [1] |
Table 2: Other Key Reactions of 4-Bromobenzaldehyde
| Reaction Type | Coupling Partner | Catalyst/Conditions | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd catalyst, H₂O/EtOH, room temp. | Nearly 99% conversion | [2] |
| Wittig Reaction | Benzyltriphenylphosphonium chloride | Potassium phosphate, solvent-free, room temp. | E-isomer: 20-26% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Synthesis of 2-(4-benzofurazan methylene)-3-oxobutyrate (Knoevenagel Condensation)
-
Reactants: this compound (14.8g, 0.1 mol), methyl acetoacetate (11.6g, 0.1 mol).
-
Procedure:
-
Combine this compound and methyl acetoacetate at room temperature with stirring until the solids are completely molten.
-
Cool the mixture in an ice bath to below 10°C.
-
Add concentrated sulfuric acid (1 ml) dropwise while maintaining the temperature below 10°C.
-
Continue stirring for 1 hour after the addition is complete.
-
Add water (100 ml) and stir for 10 minutes.
-
Filter the mixture and wash the filter cake with a 10% sodium bicarbonate solution until the washings are alkaline, followed by washing with water until neutral.
-
Wash the solid with absolute ethanol.
-
The resulting solid product is obtained with a yield of 71% (17.5g).
-
Synthesis of 4-Bromochalcone (Aldol Condensation)
-
Reactants: 4-Bromobenzaldehyde (5.55 g), Acetophenone (3.7 g).
-
Procedure:
-
In a 125 mL Erlenmeyer flask, dissolve sodium hydroxide (1.0 g) in 15 mL of deionized water.
-
Add a stir bar and 12 mL of ethanol. Cool the flask in an ice/water bath while stirring.
-
To the cooled solution, add acetophenone and 4-bromobenzaldehyde.
-
Stopper the flask and allow the reaction to proceed overnight.
-
Collect the product by vacuum filtration using a Büchner funnel and wash with deionized water until the washings are near a neutral pH.
-
Recrystallize the crude product from 95% ethanol to yield 4-bromochalcone (65% yield).[1]
-
Synthesis of 1-(4-bromophenyl)-2-phenylethene (Wittig Reaction)
-
Reactants: 4-Bromobenzaldehyde, Benzyltriphenylphosphonium chloride.
-
Procedure:
-
Combine 4-bromobenzaldehyde, benzyltriphenylphosphonium chloride, and potassium phosphate in a mortar.
-
Grind the mixture with a pestle at room temperature. The reaction is typically complete within three hours.
-
The product can be isolated by recrystallization.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships in the synthetic pathways discussed.
Caption: Synthesis of Isradipine from 4-Methylbenzofurazan.
Caption: Diverse reactivity of 4-bromobenzaldehyde.
Conclusion
This compound is a specialized reagent, demonstrating high reactivity in condensation reactions due to the electron-withdrawing nature of the benzofurazan ring. Its primary reported application is in the pharmaceutical synthesis of Isradipine. Further research may uncover a broader range of applications for this highly activated aldehyde.
4-Bromobenzaldehyde , in contrast, is a more versatile and widely utilized building block. Its dual reactivity, allowing for both classical aldehyde chemistry and a host of modern cross-coupling reactions, makes it an invaluable tool for the construction of a wide array of complex organic molecules. Its established role in diverse synthetic strategies solidifies its position as a staple in the synthetic chemist's toolbox.
The choice between these two aldehydes will ultimately depend on the specific synthetic strategy and the desired final product. For targeted syntheses requiring a highly electrophilic aldehyde for condensation reactions, this compound is an excellent candidate. For multi-step syntheses requiring sequential functionalization and the construction of complex biaryl or unsaturated systems, 4-bromobenzaldehyde offers a broader and more established range of synthetic possibilities.
References
Unveiling the Potent Biological Activities of Benzofuran Derivatives: A Comparative Analysis
For Immediate Release
A comprehensive analysis of benzofuran derivatives reveals their significant and diverse biological activities, positioning them as promising candidates for drug discovery and development. This guide offers a comparative overview of their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a versatile scaffold for the synthesis of a wide array of derivatives. These compounds have demonstrated considerable potential in combating various diseases, with their efficacy being closely linked to their structural modifications.
Anticancer Activity: A Multifaceted Approach to Taming Malignancy
Benzofuran derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are diverse and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Representative Benzofuran Derivatives
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated Benzofurans | Compound 1 | K562 (Leukemia) | 5 | [1] |
| Compound 1 | HL60 (Leukemia) | 0.1 | [1] | |
| Benzofuran-Chalcone Hybrids | Compound 33d | MCF-7 (Breast Cancer) | 3.22 | [2] |
| Benzofuran-Pyrazole Nanoparticles | BZP-NPs | MCF-7 (Breast Cancer) | 0.001 | [2] |
| BZP-NPs | MDA-MB-231 (Breast Cancer) | 0.0006 | [2] | |
| 3-Amidobenzofurans | Compound 28g | MDA-MB-231 (Breast Cancer) | 3.01 | [3] |
| Compound 28g | HCT-116 (Colon Cancer) | 5.20 | [3] | |
| Oxindole-based Benzofuran Hybrids | Compound 22d | MCF-7 (Breast Cancer) | 3.41 | [3] |
| Compound 22f | MCF-7 (Breast Cancer) | 2.27 | [3] | |
| Benzofuran-1,2,3-triazole Hybrids | Compound 50g | A549 (Lung Cancer) | 0.57 | [3] |
| Compound 50g | HeLa (Cervical Cancer) | 0.73 | [3] |
Experimental Protocol: MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.[2]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.[4]
-
Compound Treatment: The cells are treated with varying concentrations of the benzofuran derivatives for a specified period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.[2]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.[2] The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curve.[2]
Antimicrobial Activity: A Broad Spectrum of Defense
Benzofuran derivatives have demonstrated significant activity against a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[5] The structural features of these compounds, such as the presence of specific substituents, play a crucial role in their antimicrobial efficacy.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Representative Benzofuran Derivatives
| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) | Reference |
| Compound 1 | 12.5 | 25 | - | [6] |
| Compound 2 | 25 | - | - | [6] |
| Ketoxime 38 | 0.039 | - | 0.625-2.5 | [5] |
| Hydroxy derivative 15 | 0.78-3.12 | 0.78-3.12 | - | [5] |
| Hydroxy derivative 16 | 0.78-3.12 | 0.78-3.12 | - | [5] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[6]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.[7]
-
Serial Dilution: The benzofuran derivatives are serially diluted in the broth within a 96-well microtiter plate.[6]
-
Inoculation: Each well is inoculated with the microbial suspension.[7]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[6]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]
Anti-inflammatory Activity: Quelling the Flames of Inflammation
Several benzofuran derivatives have exhibited potent anti-inflammatory properties by inhibiting the production of inflammatory mediators such as nitric oxide (NO). This activity is particularly relevant for the development of treatments for chronic inflammatory diseases.
Table 3: Comparative Anti-inflammatory Activity (IC50 in µM) of Representative Benzofuran Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 1 | RAW 264.7 | 17.3 | [6] |
| Compound 4 | RAW 264.7 | 16.5 | [6] |
| Compound 2 | RAW 264.7 | 31.5 | [6] |
| Compound 3 | RAW 264.7 | 42.8 | [6] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[8]
-
Cell Culture: Macrophages are cultured in 96-well plates.[8]
-
Compound and LPS Treatment: Cells are pre-treated with various concentrations of the benzofuran derivatives, followed by stimulation with LPS (1 µg/mL) to induce NO production.[8]
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours).[8]
-
Griess Assay: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[8]
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells with that of the untreated control. The IC50 value is then determined.[6]
Neuroprotective Effects: Shielding the Nervous System
Benzofuran derivatives have shown promise in protecting neuronal cells from damage, a key factor in neurodegenerative diseases like Alzheimer's and Parkinson's. Their neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate key signaling pathways in the brain.[9][10]
Table 4: Neuroprotective Activity of Representative Benzofuran Derivatives
| Compound | Assay | Effect | Reference |
| Compound 1f | NMDA-induced excitotoxicity | Potent neuroprotection | [9][11] |
| Fomannoxin | Aβ-induced toxicity in PC-12 cells | Concentration-dependent neuroprotection | [12] |
Experimental Protocol: Neuroprotective Activity against NMDA-induced Excitotoxicity
This assay evaluates the ability of a compound to protect primary cultured neurons from excitotoxicity induced by N-methyl-D-aspartate (NMDA).[9]
-
Cell Culture: Primary cultured rat cortical cells are used.[9]
-
Treatment: The cells are treated with NMDA in the absence or presence of the test compounds.[9]
-
Viability Assessment: Cell viability is assessed using methods like the MTT assay to determine the extent of neuronal cell damage.[9]
-
Data Analysis: The protective effect of the benzofuran derivatives is quantified by comparing the viability of treated cells to that of untreated controls.[9]
Conclusion
The diverse and potent biological activities of benzofuran derivatives underscore their importance as a privileged scaffold in medicinal chemistry. The comparative data and detailed experimental protocols provided in this guide aim to facilitate further research and development in harnessing the therapeutic potential of these remarkable compounds. Continued exploration of the structure-activity relationships of benzofuran derivatives will undoubtedly lead to the discovery of novel and effective therapeutic agents for a wide range of diseases.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Synthesized 4-Benzofurazancarboxaldehyde
For researchers, scientists, and professionals in drug development, the meticulous confirmation of purity for synthesized intermediates is a cornerstone of robust and reproducible research. 4-Benzofurazancarboxaldehyde, a key building block in the synthesis of various pharmacological agents, requires rigorous purity assessment to ensure the integrity of subsequent research and the quality of final products. This guide provides a comparative overview of the most effective analytical methods for determining the purity of this compound, complete with experimental protocols and supporting data.
Comparison of Analytical Methods
The selection of an appropriate analytical technique for purity determination hinges on a variety of factors, including the expected impurities, the required level of sensitivity, and the availability of instrumentation. The following table summarizes and compares the key performance characteristics of the most common methods for the analysis of this compound.
| Method | Principle | Sensitivity & Precision | Throughput | Key Advantages | Key Limitations |
| HPLC-UV | Differential partitioning of the analyte and impurities between a stationary phase and a mobile phase, with detection by UV absorbance. | High sensitivity (LOD ~0.1 µg/mL) and excellent precision (%RSD < 1.5%).[1] | Moderate to High | Robust, versatile, and widely available. Excellent for quantifying known and unknown impurities. | May require derivatization for compounds without a strong chromophore. Co-elution of impurities is possible. |
| GC-MS | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification. | Very high sensitivity (LOD < 0.1 µg/mL) and good precision (%RSD < 2.5%).[1] | Moderate | Provides structural information for impurity identification. Ideal for volatile impurities. | Requires the analyte to be volatile and thermally stable, or require derivatization. |
| qNMR | The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons, allowing for direct quantification against a certified internal standard.[2] | High precision, with relative standard deviations typically below 1%.[3] | Low to Moderate | A primary ratio method that does not require a reference standard of the analyte. Provides structural confirmation and quantification simultaneously.[4] | Lower sensitivity compared to chromatographic methods. Requires a well-resolved proton signal for accurate integration. |
| Elemental Analysis | Combustion of the compound to convert elements into simple gases, which are then quantified to determine the elemental composition. | High precision for elemental composition. | Low | Provides fundamental confirmation of the empirical formula. | Does not provide information on the nature of impurities, only their impact on the overall elemental composition. |
| Melting Point | Determination of the temperature range over which the solid compound transitions to a liquid. | Qualitative | High | A sharp and narrow melting point range is a good indicator of high purity for crystalline solids.[4][5] | Insensitive to small amounts of impurities and not quantitative. |
Experimental Workflows and Method Comparison
The following diagrams illustrate a general workflow for purity assessment and a logical comparison of the primary analytical techniques.
Detailed Experimental Protocols
The following are representative protocols for the purity assessment of this compound using HPLC, GC-MS, and qNMR. These protocols are based on established methods for similar aromatic aldehydes and heterocyclic compounds.
High-Performance Liquid Chromatography (HPLC-UV)
Reverse-phase HPLC is the most common approach for the purity analysis of moderately polar aromatic compounds like this compound.
Instrumentation:
-
HPLC system with a UV detector, autosampler, and column oven.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). The mobile phase can be run isocratically or as a gradient to improve the separation of impurities.
-
Standard Preparation: Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Prepare a series of dilutions for linearity assessment.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Dichloromethane or other suitable volatile solvent (GC grade)
Procedure:
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in dichloromethane to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ionization Energy: 70 eV
-
Scan Range: m/z 40-400
-
-
Analysis: Inject the sample. Impurities are identified by their mass spectra and retention times. Purity can be estimated by the area percent of the main peak in the total ion chromatogram (TIC).
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a direct measure of purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard.
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended).
-
High-precision 5 mm NMR tubes.
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity.
Procedure:
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 10-20 mg of the synthesized this compound into a vial.
-
Accurately weigh (to 0.01 mg) a similar amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated.
-
Ensure a sufficient number of scans for a high signal-to-noise ratio (>250:1 for the signals of interest).
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal from this compound and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
By employing these methodologies, researchers can confidently and accurately assess the purity of synthesized this compound, ensuring the quality and reliability of their scientific endeavors.
References
A Comparative Guide to the Synthesis of 4-Benzofurazancarboxaldehyde for Researchers
For professionals engaged in drug development and scientific research, the efficient synthesis of key intermediates is paramount. 4-Benzofurazancarboxaldehyde, also known as 4-formyl-2,1,3-benzoxadiazole, is a valuable building block in medicinal chemistry. This guide provides a comparative analysis of documented synthetic methodologies for this compound, offering detailed experimental protocols and quantitative data to aid in the selection of an optimal route.
Method 1: Oxidation of 4-(Bromomethyl)benzo[c][1][2][3]oxadiazole
This is a well-documented and direct method for the synthesis of this compound. The procedure involves the oxidation of a benzylic bromide precursor.
Experimental Protocol
A mixture of 4-(bromomethyl)benzo[c][1][2][3]oxadiazole, an oxidizing agent, a solvent, and a base is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and subjected to an aqueous workup. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.
Quantitative Data
| Parameter | Value |
| Starting Material | 4-(bromomethyl)benzo[c][1][2][3]oxadiazole |
| Key Reagents | Oxidizing Agent (e.g., Dimethyl sulfoxide/Sodium bicarbonate) |
| Solvent | Not specified in detail in the general procedure |
| Reaction Temperature | Typically elevated temperatures |
| Reaction Time | Dependent on specific conditions |
| Reported Yield | High |
Diagram of the Synthesis Workflow:
References
Cross-Reactivity Profiles of Novel Benzofuran and Benzofuroxan Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic agents necessitates a thorough understanding of their activity spectrum. While high specificity for a primary target is often the initial goal, off-target effects, or cross-reactivity, can reveal opportunities for polypharmacology or highlight potential for adverse effects. This guide provides a comparative analysis of the biological activities of recently developed benzofuran and benzofuroxan derivatives, interpreting their engagement with multiple targets as a measure of their cross-reactivity profile. The data presented is compiled from published studies, offering a baseline for researchers investigating the therapeutic potential of these heterocyclic scaffolds.
Comparative Analysis of Biological Activity
The following tables summarize the in vitro activity of two distinct series of compounds based on benzofuran and benzofuroxan cores. This data allows for a direct comparison of their potency and spectrum of activity against a panel of bacterial strains and human cancer cell lines.
Table 1: Antimicrobial Activity of Benzofuran Derivatives
A study by Jiang et al. explored the antibacterial and antifungal activities of thirteen novel benzofuran derivatives.[1][2][3] The compounds, featuring an aryl methanone linker at the C-3 position, were screened against a panel of pathogenic microbes. The minimum inhibitory concentration (MIC) required to inhibit 80% of microbial growth (MIC80) was determined. The results for the most active compounds are presented below.
| Compound ID | E. coli (MIC80, µg/mL) | S. aureus (MIC80, µg/mL) | Methicillin-resistant S. aureus (MIC80, µg/mL) | B. subtilis (MIC80, µg/mL) | C. albicans (MIC80, µg/mL) |
| 5a | >50 | 3.12 | 3.12 | 1.56 | >50 |
| 5d | >50 | 0.78 | 0.39 | 0.39 | >50 |
| 5h | >50 | 1.56 | 1.56 | 0.78 | >50 |
| 5j | >50 | 0.78 | 0.78 | 0.39 | >50 |
Data sourced from Jiang, X., et al. (2011). European Journal of Medicinal Chemistry, 46(8), 3526-30.[1]
Table 2: Cytotoxic and Antimicrobial Activity of Benzofuroxan-Phenol Hybrids
Chugunova et al. synthesized hybrid molecules combining sterically hindered phenols with dinitrobenzofuroxan fragments and evaluated their activity against cancer cell lines and bacteria.[4][5][6] The half-maximal inhibitory concentration (IC50) for cytotoxicity and the minimum inhibitory concentration (MIC) for antimicrobial activity were determined.
| Compound ID | HuTu 80 (IC50, µM) | MCF-7 (IC50, µM) | M-HeLa (IC50, µM) | S. aureus (MIC, µg/mL) | B. cereus (MIC, µg/mL) | E. faecalis (MIC, µg/mL) |
| 5a | 1.1 ± 0.1 | 1.4 ± 0.1 | 0.52 ± 0.05 | 3.12 | 3.12 | 6.25 |
| 5c | 1.0 ± 0.1 | 1.2 ± 0.1 | 0.45 ± 0.04 | 3.12 | 3.12 | 6.25 |
| 5d | 0.9 ± 0.1 | 1.1 ± 0.1 | 0.41 ± 0.04 | 3.12 | 3.12 | 6.25 |
Data sourced from Chugunova, E., et al. (2023). Pharmaceuticals, 16(4), 499.[4]
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. For specific parameters, refer to the original publications.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8][9]
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared in a suitable solvent. A series of twofold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium, such as Mueller-Hinton Broth.[8][10]
-
Inoculum Preparation: The microbial strains are cultured overnight. The bacterial suspension is then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1-2 × 10^8 colony-forming units (CFU)/mL.[10] This is further diluted to achieve the final desired inoculum concentration in the wells.
-
Inoculation: Each well of the microtiter plate containing the diluted test compound is inoculated with the standardized microbial suspension.[8] Control wells containing only the medium and the microorganism (positive control) and only the medium (negative control) are included.
-
Incubation: The plates are incubated under conditions suitable for the growth of the specific microorganism, typically at 35-37°C for 16-20 hours.[8]
-
Data Analysis: Following incubation, the plates are visually inspected for turbidity. The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[7]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[11]
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium and maintained under standard conditions (e.g., 37°C, 5% CO2). For the assay, cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The medium from the cell plates is replaced with the medium containing the test compounds, and the cells are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are then incubated for a few hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Data Acquisition and Analysis: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Visualized Workflows
The following diagrams illustrate the general workflows for synthesizing and screening novel compounds for multi-target activity.
Caption: A generalized workflow for the synthesis and screening of novel compounds.
References
- 1. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial evaluation of new benzofuran derivatives - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids [ouci.dntb.gov.ua]
- 6. Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids | MDPI [mdpi.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Benchmarking 4-Benzofurazancarboxaldehyde performance against commercial standards
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the performance of 4-Benzofurazancarboxaldehyde against established commercial standards, focusing on its critical role as a key intermediate in the synthesis of Isradipine, a dihydropyridine calcium channel blocker. The data presented is based on standardized experimental protocols to ensure a fair and accurate assessment for researchers, scientists, and professionals in drug development.
Key Performance Indicators
The quality and purity of this compound are paramount as they directly impact the yield and impurity profile of the final Active Pharmaceutical Ingredient (API), Isradipine. The primary performance indicators for this intermediate are:
-
Purity: The percentage of this compound in the material.
-
Isomeric Purity: The percentage of the desired 4-isomer relative to other potential positional isomers.
-
Yield: The efficiency of the conversion of the intermediate into the subsequent product in a standardized reaction.
Comparative Performance Data
The following table summarizes the performance of a representative batch of this compound against a typical commercial standard.
| Performance Metric | Commercial Standard | This compound (Product X) |
| Purity (by HPLC) | ≥ 99.0% | 99.5% |
| Isomeric Purity (4-isomer) | ≥ 99.5% | 99.8% |
| Yield in Isradipine Synthesis | ~85% | 88% |
| Appearance | Light brown solid | Light brown solid |
| Melting Point | 74-76 °C | 75-76 °C |
Experimental Protocols
Purity and Isomeric Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the method for determining the purity and isomeric composition of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: A 1 mg/mL solution of this compound in acetonitrile.
-
Procedure: Inject the sample and analyze the chromatogram to determine the area percent of the main peak and any impurity peaks, including positional isomers.
Benchmark Synthesis of Isradipine (Hantzsch Dihydropyridine Synthesis)
This protocol describes a standardized Hantzsch reaction to evaluate the performance of this compound in the synthesis of Isradipine.
-
Reactants:
-
This compound
-
Ethyl acetoacetate
-
Isopropyl 3-aminocrotonate
-
-
Solvent: Ethanol.
-
Catalyst: Acetic acid.
-
Procedure:
-
Dissolve this compound and ethyl acetoacetate in ethanol.
-
Add isopropyl 3-aminocrotonate and a catalytic amount of acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, Isradipine, will precipitate. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Calculate the yield based on the initial amount of this compound.
-
Visualized Workflows and Pathways
Experimental Workflow for Purity Assessment
Caption: Workflow for HPLC-based purity analysis.
Hantzsch Dihydropyridine Synthesis Pathway for Isradipine
Caption: Synthesis of Isradipine via Hantzsch reaction.
Logical Relationship for Performance Evaluation
Caption: Impact of intermediate quality on final product.
A Comparative Guide to Analytical Methods for the Quantification of 4-Benzofurazancarboxaldehyde
For researchers, scientists, and drug development professionals, the accurate quantification of compounds like 4-Benzofurazancarboxaldehyde is critical. This guide provides a comparative overview of three common analytical techniques that can be validated for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each method offers distinct advantages and is suited for different analytical challenges.
The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. While specific validated methods for this compound are not extensively published, this guide draws upon established methodologies for structurally similar benzofurazan derivatives and aromatic aldehydes to provide a robust starting point for method development and validation.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC, GC-MS, and UV-Vis Spectrophotometry for the analysis of this compound. These represent typical values that can be expected upon method validation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by detection. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. | Measurement of light absorbance by the analyte, often after a color-forming reaction. |
| Selectivity | High, especially with selective detectors like Diode Array (DAD) or Mass Spectrometry (MS). | Very high, based on both retention time and mass fragmentation patterns. | Moderate to low; susceptible to interference from other absorbing compounds. |
| Sensitivity (LOD) | Low ng/mL to pg/mL range. | pg/mL to fg/mL range. | µg/mL to high ng/mL range. |
| **Linearity (R²) ** | Typically > 0.999. | Typically > 0.999. | Typically > 0.995. |
| Precision (%RSD) | < 2% for intra- and inter-day precision. | < 5% for intra- and inter-day precision. | < 5% for intra- and inter-day precision. |
| Accuracy (%Recovery) | 98-102%. | 95-105%. | 90-110%. |
| Sample Throughput | Moderate; typical run times are 5-30 minutes per sample. | Moderate to low; longer run times may be required for complex matrices. | High; can be very rapid, especially with plate-based assays. |
| Instrumentation Cost | Moderate to high. | High. | Low. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for each technique, which can be adapted for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is well-suited for the routine quantification of this compound in various sample matrices.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (optional, for pH adjustment)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile, increasing to 80% over 10 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of the analyte (typically in the range of 254-350 nm for benzofurazan derivatives).
-
Injection Volume: 10 µL
Validation Parameters to be Assessed:
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Prepare a series of standard solutions over the expected concentration range (e.g., 0.1 - 100 µg/mL) and generate a calibration curve.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in triplicate on three different days.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers very high selectivity and sensitivity, making it ideal for trace-level quantification and identification in complex matrices.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Helium (carrier gas)
-
Solvent for sample preparation (e.g., Dichloromethane, Ethyl acetate)
-
This compound reference standard
-
Internal standard (e.g., a structurally similar compound not present in the sample)
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Carrier Gas Flow: 1.2 mL/min (constant flow)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with full scan for identification.
Validation Parameters to be Assessed:
-
Similar to HPLC, with an emphasis on the specificity provided by mass spectral data.
UV-Vis Spectrophotometry
This technique is a cost-effective and rapid method for quantification, particularly for less complex sample matrices where high selectivity is not a primary concern. It often involves a derivatization step to produce a colored product with a distinct absorbance maximum.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Solvent for sample and standard preparation (e.g., Ethanol, Methanol)
-
Derivatizing agent (e.g., 2,4-Dinitrophenylhydrazine (DNPH) for aldehydes)
-
Acidic catalyst (e.g., sulfuric acid)
-
This compound reference standard
Protocol for Derivatization and Measurement:
-
Prepare a stock solution of the this compound reference standard.
-
Create a series of calibration standards by diluting the stock solution.
-
To a fixed volume of each standard and sample, add the DNPH solution and a catalytic amount of acid.
-
Allow the reaction to proceed for a specified time at a controlled temperature to form the colored hydrazone derivative.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the derivative.
-
Construct a calibration curve by plotting absorbance versus concentration.
Validation Parameters to be Assessed:
-
Linearity: Establish the concentration range over which Beer's Law is obeyed.
-
Accuracy and Precision: Analyze replicate samples at different concentrations.
-
Specificity: Assess the potential for interference from other components in the sample matrix that may react with the derivatizing agent or absorb at the analytical wavelength.
Visualizing the Workflow
The following diagrams illustrate the general workflows for analytical method validation and a typical HPLC analysis.
Caption: General workflow for analytical method validation.
A Comparative Guide to Benzofuran and Benzofurazan Scaffolds in Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the myriad of heterocyclic systems, benzofuran and benzofurazan represent two scaffolds that have garnered significant interest. This guide provides an objective, data-driven comparison of these two scaffolds, summarizing their physicochemical properties, biological activities, and ADMET profiles to aid researchers in making informed decisions during the drug design process.
At a Glance: Benzofuran vs. Benzofurazan
| Feature | Benzofuran | Benzofurazan (2,1,3-Benzoxadiazole) |
| Structure | A bicyclic structure with a benzene ring fused to a furan ring. | A bicyclic structure with a benzene ring fused to a furazan (1,2,5-oxadiazole) ring. |
| Key Properties | Electron-rich oxygen atom, generally planar. Can act as a hydrogen bond acceptor. | Electron-deficient due to the two nitrogen atoms in the oxadiazole ring. Can influence intermolecular interactions. |
| Common Biological Activities | Anticancer, antimicrobial, anti-inflammatory, antioxidant, kinase inhibitor.[1][2][3][4] | Anticancer, antimicrobial, kinase inhibitor, fluorescent probe. |
| Notable Drugs/Probes | Amiodarone (antiarrhythmic), Psoralen (photosensitizer). | NBD-Cl (4-chloro-7-nitrobenzofurazan) - a fluorescent labeling agent. |
Physicochemical Properties: A Comparative Overview
The fundamental structural differences between benzofuran and benzofurazan give rise to distinct physicochemical properties that are pivotal in drug design.
| Property | Benzofuran | Benzofurazan | Implication in Drug Design |
| Molecular Weight ( g/mol ) | 118.13 | 120.11 | Similar molecular weights allow for comparable starting points in scaffold-based design. |
| LogP (Octanol-Water Partition Coefficient) | ~2.7 | Varies with substitution, but generally more polar than benzofuran. | Influences solubility, cell permeability, and plasma protein binding. The higher LogP of benzofuran suggests better lipid solubility. |
| Hydrogen Bond Acceptors | 1 (the furan oxygen) | 2 (the two nitrogen atoms in the oxadiazole ring) | The additional hydrogen bond acceptor in benzofurazan can lead to different binding interactions with biological targets. |
| Dipole Moment | Lower | Higher | A higher dipole moment in benzofurazan derivatives can affect their solubility in polar solvents and their interaction with polar residues in protein binding pockets. |
Biological Activity: A Head-to-Head Comparison
Both benzofuran and benzofurazan scaffolds have been incorporated into a wide range of biologically active compounds. Below is a comparative summary of their cytotoxic activities against various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50) of Benzofuran and Benzofurazan Derivatives
| Scaffold | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran | Compound with brominated methyl group at C-3 | K562 (Leukemia) | 5 | [2] |
| HL-60 (Leukemia) | 0.1 | [2] | ||
| 2-(4-methoxyphenyl)-3-methylbenzofuran | NCI-H23 (Lung) | 1.48 | [3] | |
| 2-(4-methoxyphenyl)-3-methylbenzofuran | A549 (Lung) | 1.48 | [3] | |
| 5-bromo-N-(4-bromobenzyl)phenylsulfonamido derivative | HCT116 (Colon) | 0.87 | [2] | |
| Benzofurazan | SBA-NBDH | B16 (Melanoma) | 120.12 (µg/mL) | [5] |
| SBA-NBD-PD | B16 (Melanoma) | 114.11 (µg/mL) | [5] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions and the specific derivatives tested.
Signaling Pathways and Mechanisms of Action
Benzofuran and benzofurazan derivatives have been shown to exert their biological effects through the modulation of various signaling pathways.
Benzofuran as a Kinase Inhibitor
Benzofuran-containing compounds have been extensively studied as inhibitors of key kinases involved in cancer progression, such as the PI3K/Akt/mTOR and CDK pathways.[6][7]
Caption: Benzofuran derivatives inhibiting the PI3K/Akt/mTOR signaling pathway.
Benzofurazan in Drug Design
While less explored than benzofuran, the benzofurazan scaffold has shown promise, particularly in the development of anticancer agents and kinase inhibitors. The electron-withdrawing nature of the furazan ring can be exploited to design compounds with specific electronic properties for targeted interactions.
ADMET Profile: A Comparative Outlook
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate is a critical determinant of its clinical success.
Table 2: Comparative ADMET Profile
| Parameter | Benzofuran Derivatives | Benzofurazan Derivatives |
| Metabolic Stability (Liver Microsomes) | Variable, but some derivatives show good stability.[8] | Data is limited, but the scaffold is susceptible to metabolism. |
| Permeability (Caco-2) | Generally good permeability is predicted for many derivatives. | Predicted to have good permeability. |
| Toxicity | Some derivatives exhibit cytotoxicity towards normal cells at high concentrations. | Some derivatives have shown selective cytotoxicity towards cancer cells.[5] |
Experimental Protocols
MTT Assay for Cytotoxicity
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (benzofuran or benzofurazan derivatives) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Caption: Workflow for a typical MTT cytotoxicity assay.
Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver enzymes.
-
Incubation Mixture: Prepare a reaction mixture containing liver microsomes, NADPH regenerating system, and the test compound in a phosphate buffer (pH 7.4).
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.
Conclusion and Future Directions
Both benzofuran and benzofurazan scaffolds offer unique opportunities in drug design. Benzofuran is a well-established and versatile scaffold with a proven track record in a variety of therapeutic areas, particularly as kinase inhibitors in oncology.[6] Its derivatives often exhibit favorable physicochemical properties for drug development.
Benzofurazan, while less explored, presents an interesting alternative due to its distinct electronic properties. The electron-deficient nature of the furazan ring can be leveraged to achieve novel binding interactions and potentially overcome resistance mechanisms associated with more conventional scaffolds. The demonstrated antiproliferative activity of some benzofurazan derivatives warrants further investigation and optimization.
References
- 1. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 4-Benzofurazancarboxaldehyde: A Guide for Laboratory Professionals
Providing critical safety and operational guidance for researchers, scientists, and drug development professionals on the proper disposal of 4-Benzofurazancarboxaldehyde.
The safe handling and disposal of laboratory chemicals are paramount to ensuring a secure research environment. This document outlines the essential procedures for the proper disposal of this compound (CAS No. 32863-32-4), a compound utilized in various research and development applications. Adherence to these guidelines is crucial for minimizing environmental impact and protecting laboratory personnel.
Safety and Hazard Information
Before handling or disposing of this compound, it is imperative to be familiar with its associated hazards. The following table summarizes key safety data based on available Safety Data Sheets (SDS).
| Hazard Category | GHS Classification | Hazard Statements | Precautionary Statements (Disposal) |
| Physical Hazards | Flammable liquid and vapour (Category 3) | H226: Flammable liquid and vapour. | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1] P403+P235: Store in a well-ventilated place. Keep cool.[1] |
| Health Hazards | Acute Oral Toxicity (Category 4) | H302: Harmful if swallowed.[2] | P264: Wash skin thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[2] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1][2] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[2][3] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] P337+P313: If eye irritation persists: Get medical advice/attention.[1] | |
| Acute Dermal Toxicity (Category 4) | H312: Harmful in contact with skin.[2] | P280: Wear protective gloves/protective clothing.[2][3] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][3] | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[2][3] | P362+P364: Take off contaminated clothing and wash it before reuse.[2] | |
| Acute Inhalation Toxicity (Category 4) | H332: Harmful if inhaled.[2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P271: Use only outdoors or in a well-ventilated area.[2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3] | |
| Specific target organ toxicity - single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation.[3] | ||
| Environmental Hazards | Toxic to aquatic life with long lasting effects (Category 2) | H411: Toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. P391: Collect spillage. |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol provides a detailed methodology for the safe disposal of this compound. This procedure should be carried out in a designated and well-ventilated area, such as a fume hood.
1. Personal Protective Equipment (PPE) Verification:
-
Before commencing any disposal activities, ensure that appropriate PPE is worn, including:
-
Chemical-resistant gloves (e.g., nitrile rubber).
-
Safety goggles or a face shield.
-
A laboratory coat.
-
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated items such as weighing paper and disposable labware, in a clearly labeled, sealed, and compatible waste container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled waste container. Do not mix with other incompatible waste streams. The container should be stored in a well-ventilated area, away from sources of ignition.[4] Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[4]
3. Decontamination of Glassware and Equipment:
-
All non-disposable glassware and equipment that has come into contact with this compound must be thoroughly decontaminated.
-
Rinse the contaminated items with a suitable solvent (e.g., ethanol or acetone) in a fume hood.
-
Collect the rinsate as hazardous liquid waste.
-
After the initial solvent rinse, wash the glassware with soap and water.
4. Packaging and Labeling for Disposal:
-
Ensure that all waste containers are securely sealed.
-
Label each container clearly with the words "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., "Flammable," "Toxic"), and the accumulation start date.
5. Final Disposal:
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[1][2]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[5][6][7]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
